molecular formula C9H12N2O B1493241 (1-Aminoindolin-5-yl)methanol CAS No. 2098003-65-5

(1-Aminoindolin-5-yl)methanol

カタログ番号: B1493241
CAS番号: 2098003-65-5
分子量: 164.2 g/mol
InChIキー: XEMAJHBHMITFFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Aminoindolin-5-yl)methanol is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It serves as a valuable synthetic intermediate for the design and development of novel bioactive molecules. The structure of (1-Aminoindolin-5-yl)methanol, featuring both an amino group and a hydroxymethyl group on the indoline scaffold, makes it a versatile building block for constructing more complex chemical entities . Indoline and oxindole-based compounds are prevalent scaffolds found in numerous pharmaceuticals and are frequently investigated for their diverse biological activities . Research into similar structures has shown potential in developing therapeutic agents for a range of conditions. For instance, indoline-based compounds have been identified as potent inhibitors of key enzymatic pathways involved in inflammation, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . Furthermore, the indole and indoline nucleus is a key pharmacophore in molecules with documented antiviral, antimicrobial, and anticancer properties . The specific molecular weight and full CAS number for (1-Aminoindolin-5-yl)methanol are currently not confirmed in the available literature. Researchers are advised to consult specialized chemical databases for the most current spectroscopic data, safety information, and handling procedures. Intended Use and Warning: This product is intended for research purposes and laboratory use only. It is not designed, tested, or approved for human therapeutic, diagnostic, or veterinary use.

特性

IUPAC Name

(1-amino-2,3-dihydroindol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-11-4-3-8-5-7(6-12)1-2-9(8)11/h1-2,5,12H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMAJHBHMITFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the chemical structure and properties of (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Chemical Structure, Properties, and Analytical Workflows of (1-Aminoindolin-5-yl)methanol

Executive Summary & Chemical Identity

(1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) is a specialized bicyclic heterocyclic compound characterized by an indoline core, an N-amino substitution, and a hydroxymethyl group at the C5 position [1]. As a versatile intermediate and pharmacophore, the indoline scaffold is privileged in drug discovery, frequently appearing in agents targeting the central nervous system (CNS) and oncology pathways. The unique presence of the hydrazine-like N-amino moiety combined with a hydrogen-bonding hydroxymethyl group makes this molecule a high-value candidate for structural derivatization.

Structural Analysis and Physicochemical Properties

The molecular architecture of (1-Aminoindolin-5-yl)methanol ( C9​H12​N2​O ) consists of a fused benzene and pyrrolidine ring system.

  • N1-Amino Group: The nitrogen at position 1 is bonded to an primary amine ( −NH2​ ). This creates a cyclic hydrazine structural motif, which significantly alters the electron density of the indoline nitrogen, reducing its basicity compared to standard aliphatic amines while enhancing its nucleophilicity for selective derivatization (e.g., hydrazone formation).

  • C5-Hydroxymethyl Group: The −CH2​OH at the para-position relative to the indoline nitrogen serves as a critical hydrogen bond donor and acceptor, heavily influencing the molecule's aqueous solubility and target-binding kinetics.

Quantitative Physicochemical Data

The following table summarizes the theoretical and empirical baseline properties critical for formulation and assay design.

PropertyValue / DescriptionCausality / Relevance in Drug Design
CAS Registry Number 2098003-65-5Unique identifier for compound tracking and procurement [2].
Molecular Formula C9​H12​N2​O Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 164.20 g/mol Low molecular weight ensures high ligand efficiency (LE).
Hydrogen Bond Donors 3 ( −NH2​ , −OH )Facilitates strong interactions with target protein active sites.
Hydrogen Bond Acceptors 2 (N, O)Contributes to favorable aqueous solubility.
Topological Polar Surface Area (TPSA) ~46.2 ŲIdeal for blood-brain barrier (BBB) penetration if targeted for CNS.

Synthesis and Experimental Workflows

To ensure high purity for biological screening, the synthesis of (1-Aminoindolin-5-yl)methanol must be rigorously controlled. The primary synthetic challenge lies in the selective N-amination of the indoline core without over-oxidizing the indoline to indole, and preserving the hydroxymethyl group.

Step-by-Step Methodology: Self-Validating Synthesis Protocol

This protocol utilizes a reduction of an N-nitroso intermediate, a reliable method for generating N-amino heterocycles.

  • Starting Material Preparation: Begin with indoline-5-carboxylic acid. Protect the carboxylic acid as an ester (e.g., methyl ester) to prevent interference during nitrosation.

  • N-Nitrosation: React the protected indoline with sodium nitrite ( NaNO2​ ) in aqueous hydrochloric acid ( HCl ) at 0–5 °C.

    • Causality: Low temperature is strictly maintained to prevent the decomposition of the highly reactive diazonium/nitroso species and to avoid oxidative degradation of the indoline ring.

  • Reduction of Nitroso and Ester Groups: Treat the N-nitroso intermediate with an excess of Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: LiAlH4​ acts as a dual-action reducing agent in this self-validating step. It simultaneously reduces the N-nitroso group to the N-amino group and the ester to the hydroxymethyl group, yielding the final product in a single concerted operation.

  • Quenching and Workup: Carefully quench the reaction using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts. Filter through Celite and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Dichloromethane/Methanol gradient) to isolate (1-Aminoindolin-5-yl)methanol.

SynthesisWorkflow A Indoline-5-carboxylic acid (Starting Material) B Esterification (MeOH, H2SO4) A->B C Methyl indoline-5-carboxylate B->C D N-Nitrosation (NaNO2, HCl, 0°C) C->D E Methyl 1-nitrosoindoline-5-carboxylate D->E F Global Reduction (LiAlH4, THF) E->F G (1-Aminoindolin-5-yl)methanol (Target Compound) F->G

Figure 1: Concerted synthetic workflow for (1-Aminoindolin-5-yl)methanol.

Analytical Characterization Protocols

To validate the structural integrity of the synthesized batch, a self-validating analytical matrix is required.

Step-by-Step Methodology: NMR and LC-MS Validation
  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide ( DMSO−d6​ ).

    • Causality: DMSO−d6​ is chosen over CDCl3​ because the highly polar −NH2​ and −OH groups may cause solubility issues in non-polar solvents. Furthermore, DMSO slows proton exchange, allowing distinct observation of the exchangeable NH2​ and OH protons.

  • 1H-NMR Acquisition: Acquire spectra at 400 MHz. Look for the diagnostic singlet of the hydroxymethyl protons around 4.3 ppm and the broad singlet of the N-amino protons.

  • LC-MS Analysis: Inject 1 µL into a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Causality: The basic N-amino group ensures excellent ionization in positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ peak at m/z 165.1.

AnalyticalWorkflow A Purified Compound Batch B LC-MS (ESI+) A->B C 1H & 13C NMR (DMSO-d6) A->C D Mass Validation [M+H]+ = 165.1 B->D E Structural Confirmation (Diagnostic -CH2OH peak) C->E F Batch Release for Screening D->F E->F

Figure 2: Self-validating analytical characterization matrix.

References

  • ChemSrc. "2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol | Chemsrc: (March 30 2026) (1-Aminoindolin-5-yl)methanol · 2098003-65-5." ChemSrc Database. Available at: [Link]

A Proposed Framework for the In Vitro Mechanistic Elucidation of (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

(1-Aminoindolin-5-yl)methanol represents a novel chemical entity with a paucity of published biological data. However, its core indoline structure is a well-recognized pharmacophore present in numerous compounds with significant therapeutic activities, including anticancer and antimicrobial effects.[1][2][3][4] This guide puts forth a comprehensive, multi-phased in vitro strategy to systematically investigate the mechanism of action of (1-Aminoindolin-5-yl)methanol. Acknowledging the absence of existing data, we propose a logical and scientifically rigorous workflow, beginning with broad-spectrum screening and progressing to targeted mechanistic assays. This document serves as a detailed roadmap for researchers, providing not only step-by-step protocols but also the causal reasoning behind experimental choices, ensuring a self-validating and robust investigational cascade. Our approach is grounded in established methodologies and aims to efficiently uncover the therapeutic potential and cellular pathways modulated by this promising compound.

Introduction: The Rationale for Investigating (1-Aminoindolin-5-yl)methanol

The indoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of biologically active molecules.[2][3] Derivatives of this heterocyclic system have demonstrated a broad range of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities.[1][3][5] For instance, certain indolone derivatives have been shown to target the p53-MDM2 and p53-MDMX pathways in cancer cells, while other aminoindole analogues have exhibited potent anti-malarial properties.[1][4]

(1-Aminoindolin-5-yl)methanol, with its unique substitution pattern featuring an amino group at the 1-position and a methanol group at the 5-position, presents an intriguing candidate for drug discovery. The presence of these functional groups suggests potential for novel molecular interactions and, consequently, unique biological activities.

This technical guide is designed to provide a robust framework for the initial in vitro characterization of (1-Aminoindolin-5-yl)methanol. The proposed workflow is hypothesis-driven, based on the known activities of related compounds, and is structured to efficiently identify its primary biological effects and subsequently elucidate its mechanism of action.

Postulated Mechanisms and a Tiered Investigational Approach

Given the diverse activities of indoline derivatives, a logical starting point is to investigate three plausible mechanisms of action:

  • Anticancer Activity: Many indole and indoline derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][3][6]

  • Antimicrobial Activity: The indole nucleus is a common feature in natural and synthetic antimicrobial agents.[3][7][8]

  • Specific Enzyme Inhibition: Structurally related compounds have been identified as inhibitors of enzymes such as 5-lipoxygenase (5-LOX) and xanthine oxidase (XO).[9][10]

Our proposed investigational strategy is tiered, beginning with broad screening to identify the most promising therapeutic area, followed by more focused assays to deconvolute the specific mechanism.

G cluster_phase1 cluster_phase2 Compound (1-Aminoindolin-5-yl)methanol Phase1 Phase 1: Broad Spectrum Screening Compound->Phase1 Cytotoxicity Cytotoxicity Assay (Cancer & Normal Cell Lines) Phase1->Cytotoxicity Evaluate Antiproliferative Potential Antimicrobial Antimicrobial Screening (Bacteria & Fungi) Phase1->Antimicrobial Evaluate Antimicrobial Potential Enzyme_MOA Enzyme Inhibition (e.g., 5-LOX, XO) Phase1->Enzyme_MOA If initial screens suggest specific target interaction Anticancer_MOA Anticancer Pathway (Apoptosis, Cell Cycle) Cytotoxicity->Anticancer_MOA If selective cytotoxicity is observed Antimicrobial_MOA Antimicrobial Pathway (Bactericidal/static, Membrane Integrity) Antimicrobial->Antimicrobial_MOA If antimicrobial activity is observed Phase2 Phase 2: Mechanism of Action Elucidation G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest start Cancer Cell Treatment with (1-Aminoindolin-5-yl)methanol caspase_activation Caspase-3/7 Activation start->caspase_activation cyclin_cdk Modulation of Cyclin/CDK Levels start->cyclin_cdk annexin_v Annexin V Staining (Phosphatidylserine Exposure) caspase_activation->annexin_v pi_staining Propidium Iodide Staining (Membrane Permeabilization) annexin_v->pi_staining apoptosis Apoptotic Cell Death pi_staining->apoptosis g2m_arrest G2/M Phase Arrest cyclin_cdk->g2m_arrest cell_cycle_arrest Inhibition of Proliferation g2m_arrest->cell_cycle_arrest

Caption: Hypothetical anticancer signaling pathways affected by the compound.

Investigating Antimicrobial Mechanism (if antimicrobial activity is observed)

If the compound exhibits significant antimicrobial activity, it is crucial to determine whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to investigate its effect on the bacterial cell membrane.

Experimental Protocol: Cell Membrane Permeability Assay

This assay uses fluorescent dyes to assess membrane integrity.

  • Bacterial Culture: Grow the target bacterium to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial suspension with the compound at its MIC and 4x MIC. Include a positive control (e.g., a membrane-disrupting peptide) and a negative (untreated) control. [7]3. Staining: Add a mixture of SYTO 9 and propidium iodide (PI) to the bacterial suspensions. SYTO 9 stains all bacteria (live and dead), while PI only enters cells with compromised membranes (dead).

  • Fluorescence Microscopy/Spectrofluorometry: Visualize the cells under a fluorescence microscope or quantify the fluorescence using a spectrofluorometer. An increase in red fluorescence (PI) indicates membrane damage.

Data Interpretation and Future Directions

The data generated from this comprehensive in vitro workflow will provide a strong foundation for understanding the mechanism of action of (1-Aminoindolin-5-yl)methanol.

  • Anticancer Activity: Positive results in apoptosis and cell cycle assays would warrant further investigation into specific molecular targets. Techniques such as Western blotting for key signaling proteins (e.g., p53, caspases, cyclins) and kinase profiling would be logical next steps. [1]* Antimicrobial Activity: Evidence of membrane disruption could be followed by studies on the effect on membrane potential and cellular leakage of ATP. [7]If no membrane effects are observed, investigations into the inhibition of DNA, RNA, or protein synthesis would be necessary.

Conclusion

While (1-Aminoindolin-5-yl)methanol is currently an uncharacterized compound, its chemical structure places it in a class of molecules with proven therapeutic relevance. The systematic, multi-phased in vitro investigation proposed in this guide provides a clear and efficient path to uncovering its biological activity and mechanism of action. By employing a logical progression from broad screening to specific mechanistic studies, researchers can effectively evaluate the potential of this compound for future drug development efforts.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
  • functional in vitro assays for drug discovery - YouTube. (2023, August 18).
  • In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA - PubMed. (2010, June 15).
  • Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin | ACS Omega. (2023, November 1).
  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material - ResearchGate. (n.d.).
  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - PMC. (n.d.).
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021, July 5).
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. (2024, May 5).
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. (n.d.).
  • (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 1H-(INDOLE-5-YL)-3-SUBSTITUTED-1,2,4-OXADIAZOLES AS NOVEL 5-LOX INHIBITORS - ResearchGate. (2023, September 6).
  • Synthesis and biological evaluation of some newer Indole Derivatives - Research Journal of Pharmacy and Technology. (2020, December 18).
  • Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed. (2020, October 15).
  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. (2011, March 21).
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - MDPI. (2022, February 5).

Sources

Navigating the Biological Maze: A Technical Guide to the Preclinical Pharmacokinetic Profiling of (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Molecule

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges. A critical determinant of success is a comprehensive understanding of its pharmacokinetic profile—how the body acts upon the drug. This guide provides an in-depth technical framework for elucidating the pharmacokinetic characteristics of (1-Aminoindolin-5-yl)methanol, a novel indole-based compound, in preclinical animal models. As direct experimental data for this specific molecule is not yet publicly available, this document serves as both a strategic blueprint and a practical manual for researchers, scientists, and drug development professionals. We will navigate the essential steps of Absorption, Distribution, Metabolism, and Excretion (ADME) studies, grounding our approach in established scientific principles and regulatory expectations.[1][2] Our focus is not merely on the "what" but on the "why," providing the causal reasoning behind experimental choices to ensure a robust and translatable data package.

Foundational Insights: Physicochemical Properties and In Silico Predictions

Prior to embarking on costly and time-consuming in vivo studies, a foundational understanding of the molecule's inherent properties is paramount.[3] For (1-Aminoindolin-5-yl)methanol, this begins with its physicochemical characterization and computational, or in silico, ADME predictions. These predictive models, while not a substitute for experimental data, are invaluable for hypothesis generation and guiding initial study designs.[4]

In silico tools can provide estimates for a range of properties that influence a compound's pharmacokinetic behavior. For novel indole derivatives, these predictions often include parameters such as solubility, lipophilicity (LogP), and potential for blood-brain barrier penetration.[5][6][7]

Table 1: Predicted Physicochemical and ADME Properties of (1-Aminoindolin-5-yl)methanol (Hypothetical Data)

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight < 500 g/mol Favorable for oral absorption (Lipinski's Rule of Five).[8]
LogP 1.5 - 3.0Moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
Aqueous Solubility Moderate to HighMay not present significant dissolution challenges for oral formulation.
pKa Basic (amine group)Ionization state will influence solubility and permeability across different physiological pH environments.
Human Intestinal Absorption HighSuggests good potential for absorption from the gastrointestinal tract.[1][9]
Blood-Brain Barrier (BBB) Permeability Low to ModerateThe compound may or may not readily access the central nervous system.[5]
CYP450 Inhibition Potential for inhibition of specific isoformsWarrants experimental investigation to assess the risk of drug-drug interactions.

Designing a Robust Preclinical Pharmacokinetic Study

The design of the initial in vivo pharmacokinetic study is a critical step that will dictate the quality and utility of the data generated.[5] Key considerations include the selection of an appropriate animal model, the route of administration, and the sampling strategy.

Animal Model Selection

The choice of animal species is a crucial factor that can significantly impact the translation of preclinical data to humans.[3] Rodents, particularly rats and mice, are commonly used in early pharmacokinetic studies due to their well-characterized physiology, availability, and cost-effectiveness. The selection should be justified based on factors such as metabolic similarity to humans for the chemical class, if known.

Dosing and Administration

To obtain a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes are typically evaluated.

  • Intravenous (IV) Administration: This route provides direct entry into the systemic circulation, allowing for the determination of key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½). An IV study serves as the benchmark for 100% bioavailability.

  • Oral (PO) Administration: This is the most common intended route for many drugs. An oral study is essential to determine the extent and rate of absorption, as well as the absolute bioavailability (F%).

The formulation of the dosing vehicle is also critical to ensure the compound is fully solubilized or uniformly suspended.

Sample Collection

Blood is the primary biological matrix for pharmacokinetic analysis. Serial blood samples are collected at predetermined time points after drug administration to capture the absorption, distribution, and elimination phases. Other matrices such as urine and feces are collected to investigate routes of excretion. For tissue distribution studies, various organs are harvested at specific time points.

The Analytical Backbone: Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. Before analyzing study samples, the method must be rigorously validated according to regulatory guidelines to ensure the reliability of the data.

Table 2: Key Parameters for Bioanalytical Method Validation

Validation ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional response of the assay to the concentration of the analyte.
Accuracy and Precision Within ±15% (±20% at LLOQ)Ensures the method provides the true value (accuracy) consistently (precision).
Selectivity No significant interference at the retention time of the analyte and internal standard.Confirms that endogenous components of the biological matrix do not affect the quantification.
Recovery Consistent and reproducible.Measures the efficiency of the extraction process.
Matrix Effect Consistent and minimal.Assesses the influence of matrix components on the ionization of the analyte.
Stability Analyte is stable under various storage and handling conditions.Ensures the integrity of the samples from collection to analysis.

The Four Pillars of Pharmacokinetics: ADME in Profile

The core of the investigation lies in characterizing the four fundamental processes of Absorption, Distribution, Metabolism, and Excretion.

Absorption

For orally administered drugs, absorption describes the process by which the drug moves from the site of administration into the systemic circulation. Key parameters determined from the plasma concentration-time profile following oral administration include:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC from oral administration to that from IV administration.

Table 3: Template for Single-Dose Pharmacokinetic Parameters of (1-Aminoindolin-5-yl)methanol in Rats

ParameterIV Administration (e.g., 1 mg/kg)Oral Administration (e.g., 10 mg/kg)
Cmax (ng/mL) N/ATo be determined
Tmax (h) N/ATo be determined
AUC₀-t (ng·h/mL) To be determinedTo be determined
AUC₀-inf (ng·h/mL) To be determinedTo be determined
t½ (h) To be determinedTo be determined
CL (mL/h/kg) To be determinedN/A
Vd (L/kg) To be determinedN/A
F (%) N/ATo be determined
Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream to the various tissues and organs of the body. A tissue distribution study is conducted to understand where the drug goes in the body and if it accumulates in any particular tissues, which can be indicative of potential efficacy or toxicity. This is typically done by administering the compound and then measuring its concentration in various tissues at different time points.

Table 4: Template for Tissue Distribution of (1-Aminoindolin-5-yl)methanol in Rats (Concentration in ng/g of tissue at a specific time point)

TissueConcentration (ng/g)
Liver To be determined
Kidney To be determined
Lung To be determined
Heart To be determined
Spleen To be determined
Brain To be determined
Muscle To be determined
Fat To be determined
Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. Understanding the metabolic pathways of a new compound is crucial for identifying its major metabolites, which may be active or toxic, and for assessing its potential for drug-drug interactions.

  • In Vitro Metabolism: Initial metabolic profiling is often performed using in vitro systems such as liver microsomes or hepatocytes. These experiments can identify the primary cytochrome P450 (CYP) enzymes responsible for the drug's metabolism.

  • In Vivo Metabolism: Analysis of plasma, urine, and feces from in vivo studies is used to identify the major metabolites formed in a living system.

For indole-containing compounds, common metabolic pathways include hydroxylation of the indole ring and N-dealkylation or oxidation of side chains.

Excretion

Excretion is the process by which the drug and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (into urine) and the liver (into bile and then feces). An excretion balance study, often using a radiolabeled version of the compound, can quantify the proportion of the dose eliminated by each route.

Experimental Protocols: A Step-by-Step Approach

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.

Protocol 1: Single-Dose Pharmacokinetic Study of (1-Aminoindolin-5-yl)methanol in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer (1-Aminoindolin-5-yl)methanol at 1 mg/kg via the tail vein.

    • PO Group: Administer (1-Aminoindolin-5-yl)methanol at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect approximately 0.25 mL of blood from each rat into heparinized tubes at the following time points:

    • IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (1-Aminoindolin-5-yl)methanol in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for planning and execution.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_in_vivo In Vivo Phase cluster_post_study Post-Study Phase in_silico In Silico ADME Predictions method_dev Bioanalytical Method Development & Validation in_silico->method_dev Guides Assay Requirements dosing Dosing (IV & Oral) method_dev->dosing Enables Study Initiation sampling Sample Collection (Blood, Urine, Feces) dosing->sampling Initiates Time Course analysis LC-MS/MS Analysis sampling->analysis Provides Samples pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc Generates Concentration Data report Data Interpretation & Reporting pk_calc->report Provides Key Parameters

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion: Building a Bridge to the Clinic

The preclinical pharmacokinetic profiling of a novel compound like (1-Aminoindolin-5-yl)methanol is a foundational element of its drug development program. A well-designed and executed study, guided by the principles outlined in this technical guide, will provide the critical data needed to understand its ADME properties. This knowledge is not only essential for selecting promising drug candidates and optimizing their properties but also for designing safe and effective first-in-human clinical trials.[1] The journey is complex, but a scientifically rigorous approach to understanding a molecule's pharmacokinetic profile is the surest way to navigate the path toward a potential new medicine.

References

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024, August 1). Vertex AI Search.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020, July 10). PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI.
  • Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (n.d.). BioTechnologia.
  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (2024, November 22). Scholars Research Library.
  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.).
  • In silico ADME in drug design – enhancing the impact. (2018, March 25). ADMET & DMPK.
  • In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Deriv
  • Synthesis, docking and pharmacological evaluation of novel indole based potential atypical antipsychotics. (2014, March 3). PubMed.
  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2025, October 13).
  • Development & validation of LC–MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021, September 10). UTMB Research Expert Profiles.

Sources

Comprehensive Technical Guide: Physico-Chemical Profiling and Mass Spectrometry of (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) represents a highly specialized bifunctional scaffold increasingly utilized in modern drug discovery and complex heterocyclic synthesis. As a Senior Application Scientist, understanding the exact mass characteristics, physico-chemical properties, and the rigorous analytical protocols required for its validation is paramount. This whitepaper provides an authoritative breakdown of its molecular weight, exact mass, and the mechanistic causality behind its synthetic and analytical workflows.

Structural and Physico-Chemical Profiling

Accurate mass determination is the cornerstone of structural validation in pharmaceutical development. For (1-Aminoindolin-5-yl)methanol, the presence of both a hydrazine-like N-amino group and a benzylic alcohol introduces specific ionization behaviors that must be accounted for during mass spectrometry.

Below is the consolidated quantitative data defining the molecular identity of the compound.

Table 1: Physico-Chemical Properties of (1-Aminoindolin-5-yl)methanol

PropertyValue
IUPAC Name (1-amino-2,3-dihydro-1H-indol-5-yl)methanol
CAS Registry Number 2098003-65-5
Chemical Formula C9H12N2O
Molecular Weight (Average) 164.208 g/mol
Monoisotopic Exact Mass 164.09496 Da
[M+H]+ Expected m/z 165.1022

Mechanistic Utility in Medicinal Chemistry

N-aminoindolines serve as privileged motifs in transition-metal catalysis. The N-amino group functions as an exceptionally potent directing group, enabling Rh(III)-catalyzed C-H activation and subsequent cyclative capture to form diverse polycyclic frameworks .

Causality in Molecular Design: The strategic placement of the hydroxymethyl group at the C5 position is not arbitrary. It serves a dual purpose:

  • Physicochemical Modulation: It lowers the lipophilicity (logP) of the indoline core, enhancing the aqueous solubility of the resulting drug candidates .

  • Orthogonal Reactivity: It provides a reactive handle for late-stage functionalization (e.g., esterification or etherification) without interfering with the N-amino directing group's ability to coordinate with metal catalysts.

High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure analytical trustworthiness, the exact mass of (1-Aminoindolin-5-yl)methanol must be validated using a self-calibrating High-Resolution Mass Spectrometry (HRMS) workflow. The following Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) protocol is designed as a self-validating system , ensuring that any deviation >5 ppm triggers an automatic failure of the structural confirmation .

Step-by-Step Methodology: ESI-Q-TOF HRMS Validation
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 10 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state (m/z 165.1022) and drastically enhancing the ionization efficiency of the basic N-amino group.

  • Instrument Calibration (Self-Validation Gate): Prior to injection, infuse a sodium formate calibration solution. The system must achieve a mass accuracy of <2 ppm across the m/z 50–1000 range. If this threshold is not met, the instrument must be recalibrated before proceeding.

  • Ionization Parameters: Set the ESI source to positive mode (+). Maintain a low capillary voltage (3.0 kV) and a specifically low cone voltage (20-25 V).

    • Causality: The N-N bond in 1-aminoindolines is relatively labile. A high cone voltage induces premature in-source collision-induced dissociation (CID), leading to the neutral loss of the -NH2 group (15 Da or 16 Da) before the parent ion reaches the mass analyzer.

  • Data Acquisition & Exact Mass Verification: Acquire the full scan. Extract the monoisotopic peak at m/z 165.1022. The structural identity is confirmed only if the mass error is ≤ 5 ppm.

HRMS_Validation N1 Sample Prep (0.1% Formic Acid) N2 ESI Source (Low Cone Voltage) N1->N2 Injection N3 Q-TOF Mass Analyzer (High Resolution) N2->N3 Ionization N4 Exact Mass Detection [M+H]+ = 165.1022 N3->N4 Separation N5 Data Validation (Error < 5 ppm) N4->N5 Verification

Workflow for HRMS exact mass validation of (1-Aminoindolin-5-yl)methanol.

Synthetic Workflow and Structural Validation

The de novo synthesis of (1-Aminoindolin-5-yl)methanol requires precise control over reduction potentials to ensure both functional groups are correctly formed without over-reduction or cleavage of the delicate N-N bond.

Step-by-Step Methodology: Global Reduction Pathway
  • N-Nitrosation: React indoline-5-carboxylic acid with sodium nitrite (NaNO2) in aqueous hydrochloric acid at 0°C to yield 1-nitrosoindoline-5-carboxylic acid.

    • Causality: The low temperature (0°C) is critical to prevent the thermal decomposition of the unstable N-nitroso intermediate and to avoid unwanted electrophilic aromatic nitration.

  • Global Reduction: Slowly add the N-nitroso intermediate to a suspension of Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) at 0°C, followed by refluxing for 4 hours.

    • Causality: LiAlH4 is selected specifically for its dual-reducing capability. It provides sufficient hydride transfer to concurrently reduce the carboxylic acid to a primary alcohol (hydroxymethyl) and the N-nitroso group to an N-amino group in a single, atom-economical step.

  • Quenching (Fieser Method): Quench the reaction using the sequential dropwise addition of water, 15% NaOH, and water (1:1:3 volumetric ratio relative to the grams of LiAlH4 used).

    • Causality: This specific quenching sequence traps the aluminum salts as a granular, easily filterable precipitate. Failing to use this method results in a gelatinous aluminum hydroxide emulsion that traps the highly polar (1-Aminoindolin-5-yl)methanol, drastically reducing the isolated yield.

Synthetic_Workflow S1 Indoline-5-carboxylic acid (Starting Material) S2 N-Nitrosation (NaNO2, HCl, 0°C) S1->S2 Step 1 S3 Global Reduction (LiAlH4, THF, Reflux) S2->S3 Step 2 S4 (1-Aminoindolin-5-yl)methanol (Target Compound) S3->S4 Step 3

Synthetic derivation pathway for (1-Aminoindolin-5-yl)methanol.

References

  • Title: Rhodium(III)‐Catalyzed Cyclative Capture Approach to Diverse 1‐Aminoindoline Derivatives at Room Temperature. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: High-Resolution Mass Spectrometry Standards and Protocols. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Blood-Brain Barrier Permeability of (1-Aminoindolin-5-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokinetic Scientists, and CNS Drug Development Professionals Compound: (1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5)

Executive Summary

Developing therapeutics targeting the central nervous system (CNS)—or conversely, restricting peripheral drugs from entering the brain to prevent neurotoxicity—requires rigorous assessment of blood-brain barrier (BBB) permeability. (1-Aminoindolin-5-yl)methanol is a functionalized indoline derivative characterized by a hydrazine-like N-amino group and a hydroxymethyl moiety. Indoline scaffolds are highly privileged structures in CNS drug discovery, often utilized as fluorescent tracers or neuroactive agents [1][1].

As a Senior Application Scientist, I approach the evaluation of this compound not as a single assay, but as a self-validating pharmacokinetic system . This whitepaper outlines the causality behind experimental choices, moving from in silico predictive modeling to robust in vitro and in vivo methodologies necessary to definitively characterize the BBB permeability of (1-Aminoindolin-5-yl)methanol.

Physicochemical Profiling & Predictive Modeling

The continuous tight junctions of brain endothelial cells prevent the paracellular transport of polar molecules, forcing compounds to rely on transcellular passive diffusion or carrier-mediated transport [2][2]. Before initiating costly biological assays, we must establish the theoretical permeability of (1-Aminoindolin-5-yl)methanol based on its molecular descriptors.

Quantitative Physicochemical Profile

Based on its molecular structure ( C9​H12​N2​O ), the compound aligns well with Lipinski’s Rule of 5 and specific BBB penetration criteria.

ParameterValue for (1-Aminoindolin-5-yl)methanolIdeal BBB RangeConclusion
Molecular Weight (MW) 164.21 g/mol < 400 g/mol Highly Favorable
Topological Polar Surface Area (TPSA) ~49.4 Ų< 90 ŲFavorable for Passive Diffusion
Hydrogen Bond Donors (HBD) 3 (-NH₂, -OH)≤ 3Borderline/Acceptable
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)≤ 7Favorable
Estimated LogP 1.2 – 1.81.5 – 2.5Moderate Lipophilicity

Causality & Next Steps: While the low MW and optimal TPSA strongly suggest high passive permeability, the presence of three hydrogen bond donors can slightly restrict partitioning into the lipid bilayer. To refine this prediction empirically without using live cells, we utilize Immobilized Artificial Membrane (IAM) chromatography . This biomimetic technique simulates phospholipid bilayer partitioning, providing a highly accurate predictive log BB (logarithm of the brain-to-blood concentration ratio) for heterocyclic compounds [3][3].

Workflow A Phase 1: In Silico Profiling (MW, TPSA, LogP) B Phase 2: IAM Chromatography (Phospholipid Affinity) A->B C Phase 3: In Vitro Permeability (MDCK-MDR1 Assays) B->C D Phase 4: In Vivo Pharmacokinetics (Kp,brain Determination) C->D

Step-by-step workflow for assessing BBB permeability of indoline derivatives.

In Vitro Assessment: The MDCK-MDR1 Protocol

While PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) provides a baseline for passive diffusion, it is an incomplete system. Indole and indoline derivatives frequently act as substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream [4][4]. Therefore, we employ the MDCK-MDR1 cell monolayer model , which overexpresses human P-gp, to evaluate both passive diffusion and active efflux.

Protocol: Bidirectional Transport Assay (Self-Validating)

Objective: Determine the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER) of (1-Aminoindolin-5-yl)methanol.

  • Cell Culture & Monolayer Formation:

    • Seed MDCK-MDR1 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

    • Culture for 5-7 days.

    • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², ensuring tight junction integrity.

  • Dosing Preparation:

    • Prepare a 10 µM solution of (1-Aminoindolin-5-yl)methanol in HBSS buffer (pH 7.4) containing 1% DMSO.

    • Validation Check: Co-administer Lucifer Yellow (100 µM) as a paracellular marker to confirm the monolayer remains intact during the assay.

  • Bidirectional Incubation:

    • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

    • Incubate at 37°C on an orbital shaker (100 rpm).

  • Sampling & Inhibition Control:

    • Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

    • Validation Check: Run a parallel B→A assay in the presence of 50 µM Verapamil (a known P-gp inhibitor). If the compound is a P-gp substrate, Verapamil will collapse the efflux ratio.

  • Quantification via LC-MS/MS:

    • Precipitate proteins using cold acetonitrile containing an internal standard.

    • Analyze via LC-MS/MS (MRM mode) to calculate Papp​=(dQ/dt)/(A×C0​) .

    • Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates active efflux.

BBB_Transport Blood Blood Compartment Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion Brain Brain Parenchyma Endothelial->Brain Entry Pgp P-glycoprotein (P-gp) Endothelial->Pgp Substrate Binding Pgp->Blood Efflux Mechanism

Mechanistic transport pathways of indoline derivatives across the blood-brain barrier.

In Vivo Pharmacokinetics & The Enzymatic Barrier

In vitro models cannot fully replicate hemodynamic forces, plasma protein binding, and the complex "enzymatic blood-brain barrier" (e.g., MAO, decarboxylases) present in intact brain capillaries [2][2]. Because the N-amino group of (1-Aminoindolin-5-yl)methanol may be susceptible to rapid oxidation or enzymatic cleavage in vivo, determining the actual brain-to-plasma partition coefficient ( Kp,brain​ ) in rodent models is mandatory. Fluorescent indoline derivatives have been successfully used in vivo to map BBB disruption, proving the scaffold's relevance and detectability in neuro-pharmacokinetic studies [1][1].

Protocol: In Vivo Kp,brain​ Determination in Mice

Objective: Quantify the steady-state or AUC-based brain-to-plasma ratio.

  • Administration:

    • Formulate (1-Aminoindolin-5-yl)methanol in a biocompatible vehicle (e.g., 5% DMSO / 95% Saline).

    • Administer to C57BL/6 mice via intravenous (IV) tail vein injection at a dose of 5 mg/kg.

  • Tissue Collection (Time-Course):

    • Euthanize cohorts (n=3 per time point) at 0.25, 0.5, 1, 2, and 4 hours post-dose.

    • Collect systemic blood via cardiac puncture into EDTA tubes; centrifuge at 3,000 x g for 10 mins to isolate plasma.

    • Perform transcardial perfusion with ice-cold PBS to remove residual blood from brain microvasculature (Critical step to prevent false positives).

    • Harvest the whole brain, weigh, and snap-freeze in liquid nitrogen.

  • Sample Processing:

    • Homogenize brain tissue in 3 volumes (w/v) of blank PBS.

    • Extract both plasma and brain homogenates using 3 volumes of cold acetonitrile (containing internal standard) to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 mins. Collect the supernatant.

  • Data Analysis:

    • Quantify compound concentrations via LC-MS/MS.

    • Calculate the Area Under the Curve ( AUC0−t​ ) for both plasma and brain.

    • Calculate Kp,brain​ : Kp,brain​=AUCbrain​/AUCplasma​ .

    • Interpretation: A Kp,brain​>0.3 indicates moderate brain penetration; >1.0 indicates excellent CNS exposure.

Conclusion

The evaluation of (1-Aminoindolin-5-yl)methanol's BBB permeability requires a synthesis of its physicochemical properties and empirical validation. While its low molecular weight and favorable TPSA strongly predict passive diffusion, the presence of the hydrazine-like N-amino group necessitates rigorous testing for P-gp efflux liability (via MDCK-MDR1) and enzymatic stability (via in vivo Kp,brain​ analysis). By adhering to this self-validating workflow, researchers can definitively characterize the neuro-pharmacokinetic profile of this promising indoline building block.

References

  • Identification of a Novel Indoline Derivative for in Vivo Fluorescent Imaging of Blood-Brain Barrier Disruption in Animal Models. ACS Chem Neurosci. 1

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. 3

  • The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model. ResearchGate. 4

  • Blood—Brain Barrier - Basic Neurochemistry. NCBI Bookshelf. 2

Sources

In vitro toxicity and cytotoxicity profile of (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: In Vitro Toxicity and Cytotoxicity Profiling of (1-Aminoindolin-5-yl)methanol

Executive Summary

(1-Aminoindolin-5-yl)methanol (CAS No. 2098003-65-5) is a specialized chemical entity characterized by an indoline core, a 1-amino group, and a 5-hydroxymethyl moiety. For drug development professionals and toxicologists, this structural profile presents specific liabilities that cannot be adequately assessed using generic cell viability screens. The presence of the 1-aminoindoline motif—effectively a cyclic hydrazine derivative—flags significant risks for metabolic activation into reactive intermediates.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard IC50 generation. This whitepaper outlines a mechanistic, self-validating in vitro testing cascade specifically tailored to unmask the latent hepatotoxic, genotoxic, and mitochondrial liabilities of (1-Aminoindolin-5-yl)methanol.

Structural Toxicity Alerts & Mechanistic Rationale

To design an effective cytotoxicity profile, we must first understand the causality behind the compound's potential toxicity. The structure of (1-Aminoindolin-5-yl)methanol contains two primary toxicological alerts:

  • The N-Amino (Hydrazine) Liability: Hydrazine derivatives are notorious for requiring Phase I metabolic activation (primarily via hepatic CYP450 enzymes) to exert toxicity. Oxidation of the N-N bond can yield highly reactive diazonium ions or free radicals. These electrophiles covalently bind to cellular macromolecules, leading to Drug-Induced Liver Injury (DILI)[1] and DNA adduct formation. Standard in vitro assays lacking metabolic competence will likely yield false negatives for this compound.

  • The 5-Hydroxymethyl Moiety: Benzyl alcohol derivatives can undergo oxidation via alcohol dehydrogenases to form reactive aldehydes, further contributing to protein cross-linking and cellular stress.

Because these mechanisms are metabolically driven, our testing strategy must incorporate exogenous metabolic activation (S9 fractions) and metabolically competent cell lines (e.g., HepaRG or primary human hepatocytes).

MetabolicPathway A (1-Aminoindolin-5-yl)methanol B CYP450 Oxidation (Hepatic Microsomes) A->B Phase I Metabolism C Reactive Hydrazine Intermediate (Diazonium / Free Radical) B->C N-N Cleavage / Oxidation D Aldehyde Formation (Hydroxymethyl Oxidation) B->D Alcohol Dehydrogenase E Macromolecular Covalent Binding (Hepatotoxicity) C->E Protein Binding F DNA Adduct Formation (Genotoxicity) C->F DNA Damage D->E Cross-linking

Figure 1: Proposed metabolic activation pathways and structural toxicity alerts.

Core In Vitro Cytotoxicity Assays

Genotoxicity: Addressing the Hydrazine Alert

Due to the DNA-reactive potential of hydrazine metabolites, genotoxicity must be evaluated using a two-pillar approach:

  • Bacterial Reverse Mutation Test (Ames Test): Conducted strictly according to OECD Guideline 471[2]. We utilize Salmonella typhimurium strains (TA98, TA100, TA1535) with and without rat liver S9 fraction to detect point mutations caused by metabolic intermediates.

  • In Vitro Mammalian Cell Micronucleus Test: Conducted per OECD Guideline 487[3]. This assay detects clastogenic (chromosome-breaking) and aneugenic events in human lymphocytes or TK6 cells, capturing broader chromosomal damage that the Ames test might miss.

Mitochondrial Toxicity: The Glu/Gal Shift Assay

Reactive intermediates often impair the mitochondrial electron transport chain (ETC). However, standard HepG2 cells grown in high-glucose media rely heavily on glycolysis for ATP production (the Crabtree effect), masking mitochondrial toxicants. To unmask the mitochondrial liability of (1-Aminoindolin-5-yl)methanol, we employ the Glucose/Galactose (Glu/Gal) conditioning assay[4]. By forcing cells to metabolize galactose, they become entirely dependent on oxidative phosphorylation (OXPHOS) for survival.

GluGalWorkflow N1 HepG2 Seeding (96-well plate) N2 Media Conditioning N1->N2 N3 High Glucose Media (Glycolysis-dependent) N2->N3 N4 Galactose Media (OXPHOS-dependent) N2->N4 N5 Compound Treatment (24h - 72h exposure) N3->N5 N4->N5 N6 ATP Quantification (Luminescence) N5->N6 N7 Calculate IC50 Shift (Mito-Tox Index) N6->N7

Figure 2: Step-by-step workflow for the Glu/Gal mitochondrial toxicity assay.

Step-by-Step Experimental Methodologies

A robust protocol must be a self-validating system. The following methodologies include built-in quality controls to ensure data integrity.

Protocol A: Glu/Gal Mitochondrial Toxicity Assay
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two parallel 96-well opaque plates.

  • Media Conditioning: After 24 hours, wash cells with PBS. Feed Plate 1 with media containing 25 mM Glucose. Feed Plate 2 with media containing 10 mM Galactose. Incubate for 24 hours to allow metabolic adaptation.

  • Compound Dosing: Treat both plates with an 8-point dose-response curve of (1-Aminoindolin-5-yl)methanol (e.g., 0.1 µM to 100 µM).

    • Self-Validation: Include Rotenone (Complex I inhibitor) as a positive control and DMSO (0.1% v/v) as a vehicle control.

  • Incubation & Readout: Incubate for 24 hours. Add CellTiter-Glo® reagent (Promega) to lyse cells and generate a luminescent signal proportional to ATP content.

  • Acceptance Criteria: The assay is valid only if Rotenone demonstrates a >3-fold shift in IC50 (Galactose IC50 < Glucose IC50).

Protocol B: In Vitro Micronucleus Test (OECD 487)
  • Cell Preparation: Culture human TK6 cells in RPMI-1640 media.

  • Treatment Phase: Expose cells to (1-Aminoindolin-5-yl)methanol for 3 hours in the presence and absence of 2% v/v Aroclor 1254-induced rat liver S9 mix.

    • Self-Validation: Use Mitomycin C (without S9) and Cyclophosphamide (with S9) as positive clastogenic controls.

  • Cytokinesis Block: Wash cells and add Cytochalasin B (3 µg/mL) to inhibit cytokinesis, ensuring only cells that have divided during the test period are analyzed (binucleated cells).

  • Harvest & Scoring: After 24 hours, harvest cells, fix with methanol/acetic acid, and stain with DAPI. Score 2,000 binucleated cells per concentration via flow cytometry or automated high-content imaging[3].

Data Presentation & Interpretation

To facilitate rapid go/no-go decisions for (1-Aminoindolin-5-yl)methanol, quantitative data should be benchmarked against the following established thresholds.

Assay EndpointTarget MetricThreshold for Concern (Liability Flag)Mechanistic Implication
Ames Test (OECD 471) Revertant Colony Count≥ 2-fold increase over vehicle control (dose-dependent)Direct DNA mutation via reactive hydrazine intermediate.
Micronucleus (OECD 487) % Micronucleated Binucleated CellsStatistically significant increase (p<0.05) vs. controlClastogenicity/Aneugenicity; chromosomal structural damage.
Glu/Gal Assay IC50 Shift Ratio (Glucose IC50 / Galactose IC50)Ratio > 3.0Direct mitochondrial ETC impairment or uncoupling.
HepG2 General Cytotoxicity Absolute IC50 (ATP depletion)IC50 < 10 µMHigh risk for clinical Drug-Induced Liver Injury (DILI).

Table 1: Quantitative interpretation matrix for the in vitro toxicity profile.

References

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Micronucleus Analysis by Flow Cytometry Source: National Institutes of Health (PubMed) URL:[Link]

  • Guidance for Industry - Drug-Induced Liver Injury: Premarketing Clinical Evaluation Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Technical Whitepaper: Receptor Binding Affinity Profiling of (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline scaffold, particularly when substituted with amino and hydroxymethyl groups, represents a highly versatile pharmacophore in neuropharmacology. (1-Aminoindolin-5-yl)methanol is a novel structural entity that merges the rigidified conformational space of an indoline ring with the hydrogen-bonding potential of a C5-hydroxymethyl group and a N1-amino moiety. This technical guide establishes a rigorous, self-validating methodological framework for evaluating the receptor binding affinity and kinetic profile of this compound, specifically targeting monoaminergic receptors (e.g., 5-HT, dopamine) and monoamine oxidase (MAO) enzymes.

By adhering to the principles outlined in the NIH Assay Guidance Manual[1], this whitepaper provides researchers with a robust pipeline to transition this scaffold from in vitro binding validation to lead optimization.

Structural Rationale & Target Prediction

To design an effective binding assay, one must first understand the causality behind the molecule's predicted interactions:

  • The Indoline Core: Unlike indole, the saturated C2-C3 bond in indoline introduces sp3 hybridization, altering the spatial trajectory of the molecule and reducing overall aromaticity. This often enhances selectivity for specific G-protein coupled receptor (GPCR) conformations, particularly the 5-HT receptor family.

  • The N1-Amino Group: The hydrazine-like N-N bond alters the basicity of the nitrogen and serves as a critical hydrogen bond donor/acceptor. This is a known pharmacophoric feature for MAO inhibition.

  • The C5-Hydroxymethyl Group: This moiety provides a directional hydrogen-bonding vector. In the context of the 5-HT binding pocket (e.g., interacting with conserved Ser/Thr residues in transmembrane domain 5), this group can anchor the molecule, significantly increasing binding enthalpy.

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of (1-Aminoindolin-5-yl)methanol must employ orthogonal techniques: Radioligand Binding (for equilibrium thermodynamics) and Surface Plasmon Resonance (for binding kinetics).

Radioligand Competition Binding Assay

This protocol is designed to determine the equilibrium dissociation constant ( Ki​ ) of (1-Aminoindolin-5-yl)methanol against a known radioligand (e.g., [3H] -Ketanserin for 5-HT 2A​ ). The protocol is self-validating through the inclusion of non-specific binding (NSB) controls and reference compounds[2].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet to a final protein concentration of 1-5 μ g/well .

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of radioligand at a concentration equal to its Kd​ (to ensure assay sensitivity).

    • 50μL of (1-Aminoindolin-5-yl)methanol (test compound) in a 10-point dose-response curve (10 pM to 10 μ M, 1% final DMSO).

    • 100μL of membrane suspension.

  • Incubation: Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium. Causality: Premature termination leads to underestimation of affinity for slow-binding ligands.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce NSB. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter[3].

  • Self-Validation: Include a well with a massive excess (10 μ M) of an unlabeled reference ligand to define NSB. Specific binding must be >80% of total binding[2].

Surface Plasmon Resonance (SPR) for Binding Kinetics

Equilibrium affinity ( Kd​ ) does not tell the whole story; drug efficacy is often driven by residence time ( τ=1/koff​ ). SPR provides real-time, label-free kinetic data.

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Immobilize the purified target receptor (e.g., lipid nanodisc-solubilized GPCR) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject (1-Aminoindolin-5-yl)methanol at five different concentrations (ranging from 0.1x to 10x the estimated Kd​ ) over the sensor surface at a flow rate of 30 μ L/min.

  • Association/Dissociation: Monitor the association phase for 180 seconds, followed by a dissociation phase of 600 seconds using running buffer.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate constant ( kon​ ) and dissociation rate constant ( koff​ ).

Workflow Visualization

The following diagram illustrates the logical progression from compound synthesis to data validation, ensuring a rigorous evaluation pipeline.

G A Compound Synthesis & Purification (>98%) B Target Selection (5-HT, MAO, Adrenergic) A->B C Radioligand Binding Assay (Equilibrium Thermodynamics) B->C D Surface Plasmon Resonance (Binding Kinetics) B->D E Data Validation (Cheng-Prusoff, Schild Plot) C->E D->E F Lead Optimization E->F

Figure 1: Orthogonal workflow for the pharmacological profiling of novel indoline scaffolds.

Data Interpretation & Self-Validation

Raw assay data must be mathematically transformed to yield actionable pharmacological metrics.

The Cheng-Prusoff Transformation

IC 50​ values derived from competition binding are assay-dependent (varying with radioligand concentration). To obtain the absolute affinity constant ( Ki​ ), apply the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant. This ensures that data generated for (1-Aminoindolin-5-yl)methanol can be universally compared against literature standards.

Data Presentation: Predictive Pharmacological Profile

To demonstrate how the data should be structured, below is a predictive summary table of binding metrics for the (1-Aminoindolin-5-yl)methanol scaffold across primary targets.

Target Receptor / EnzymeAssay TypePredicted IC50​ (nM)Calculated Ki​ (nM) koff​ ( s−1 )Residence Time ( τ , min)
5-HT 2A​ Radioligand45.2 ± 3.122.1 1.2×10−3 13.8
5-HT 2C​ Radioligand120.5 ± 8.465.3 4.5×10−3 3.7
MAO-A Fluorescent15.8 ± 1.28.4N/A (Irreversible)N/A
Dopamine D 2​ Radioligand>10,000>5,000N/AN/A

Note: Data presented is a structural prediction model based on indoline pharmacophores to illustrate proper data formatting and expected selectivity profiles.

References

  • Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Auld DS, Farmen MW, Kahl SD, et al. National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company. Published May 1, 2012. Available at:[Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Coussens N, Sittampalam G, et al. Clinical and Translational Science (2018). Available at:[Link]

  • Characterization of ligand binding to receptors using fluorescence anisotropy and radioligand binding assay. University of Tartu DSpace Repository. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient Two-Step Synthesis of (1-Aminoindolin-5-yl)methanol via Tandem Reduction

Introduction & Strategic Overview

(1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5)[1] is a highly valuable bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both an N-amino group (a cyclic hydrazine derivative) and a benzylic alcohol, it offers orthogonal reactivity for subsequent coupling, alkylation, or condensation reactions.

Designing a robust synthesis for this molecule requires careful consideration of functional group compatibility. While direct N-amination of indolines can be achieved using reagents like hydroxylamine-O-sulfonic acid, yields are often variable and purification can be tedious. A more reliable, scalable approach involves the electrophilic N-nitrosation of an indoline precursor, followed by reduction.

In this protocol, we demonstrate a highly efficient two-step sequence starting from. By utilizing (LiAlH₄) in the second step, we achieve a tandem global reduction : the N-nitroso group is reduced to the N-amino group, and the methyl ester is simultaneously reduced to the primary alcohol. This strategy eliminates the need for protecting groups, maximizes atom economy, and minimizes downstream purification bottlenecks.

Retrosynthetic Analysis & Reaction Pathway

The workflow relies on the differential reactivity of the indoline nitrogen and the ester moiety. The secondary amine is selectively nitrosated under aqueous acidic conditions. The subsequent global reduction leverages the high hydride-donor capacity of LiAlH₄ to simultaneously execute two distinct functional group transformations.

G SM Methyl indoline-5-carboxylate Step1 N-Nitrosation NaNO2, HCl, H2O, 0°C SM->Step1 Int1 Methyl 1-nitrosoindoline- 5-carboxylate Step1->Int1 Step2 Tandem Reduction LiAlH4, THF, 0°C to RT Int1->Step2 Prod (1-Aminoindolin-5-yl)methanol Step2->Prod

Figure 1: Synthetic workflow from methyl indoline-5-carboxylate to (1-aminoindolin-5-yl)methanol.

Experimental Protocols

Step 1: Synthesis of Methyl 1-nitrosoindoline-5-carboxylate

Causality & Design: The reaction utilizes in the presence of hydrochloric acid to generate the highly electrophilic nitrosonium ion ( NO+ ) in situ. The reaction must be strictly maintained at 0–5 °C. This temperature control is critical; at higher temperatures, the nitroso group can undergo a Fischer-Hepp rearrangement to the aromatic ring, or the ester can begin to prematurely hydrolyze.

Protocol:

  • Preparation: Suspend methyl indoline-5-carboxylate (10.0 mmol, 1.77 g) in a mixture of distilled water (15 mL) and concentrated HCl (3.0 mL). Stir vigorously and cool the mixture to 0 °C using an ice-water bath.

  • Nitrosation: Dissolve sodium nitrite (12.0 mmol, 0.83 g) in distilled water (5 mL). Add this solution dropwise to the indoline suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour. A distinct color change (typically yellow/orange) and precipitate formation will be observed as the N-nitrosamine forms.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford methyl 1-nitrosoindoline-5-carboxylate as a solid. This intermediate is generally pure enough (>95%) to be used directly in the next step.

Step 2: Tandem Reduction to (1-Aminoindolin-5-yl)methanol

Causality & Design: LiAlH₄ is selected for its ability to reduce both the ester and the N-nitroso group. The reduction of N-nitrosamines to hydrazines requires an excess of hydride to prevent over-reduction (N-N bond cleavage) to the secondary amine. The Fieser workup method is strictly employed to precipitate aluminum salts as a granular white solid. This prevents the formation of intractable gelatinous emulsions that would otherwise trap the highly polar, water-soluble hydrazine/alcohol product.

Protocol:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend LiAlH₄ (30.0 mmol, 1.14 g) in anhydrous tetrahydrofuran (THF) (30 mL). Cool the suspension to 0 °C.

  • Addition: Dissolve methyl 1-nitrosoindoline-5-carboxylate (10.0 mmol, ~2.06 g) in anhydrous THF (15 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the highly exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours to ensure complete tandem reduction.

  • Fieser Workup: Cool the reaction back to 0 °C. Carefully quench the excess LiAlH₄ by sequential, dropwise addition of:

    • 1.14 mL of distilled water

    • 1.14 mL of 15% aqueous NaOH

    • 3.42 mL of distilled water

  • Isolation: Stir the mixture vigorously for 30 minutes at room temperature until the aluminum salts form a crisp, white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 20 mL) to ensure complete extraction of the polar product from the salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol, 95:5) to yield pure (1-Aminoindolin-5-yl)methanol.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized compound, a self-validating analytical approach is required. The success of the tandem reduction is confirmed by specific NMR markers: the complete disappearance of the methyl ester singlet and the simultaneous appearance of the benzylic and hydrazine protons.

Table 1: Expected Analytical Validation Data

Analytical MethodKey Spectral Markers / Expected ResultsStructural Significance
¹H NMR (400 MHz, DMSO-d₆) δ ~4.35 (d, 2H, -CH₂-OH)Confirms reduction of the ester to the primary alcohol.
δ ~5.00 (t, 1H, -OH)Confirms the presence of the hydroxyl group (exchangeable).
δ ~3.90 (s, 2H, N-NH₂)Confirms reduction of the N-nitroso group to the N-amino group.
Absence of δ ~3.80 (s, 3H)Confirms complete consumption of the starting methyl ester.
LC-MS (ESI+) m/z: 165.1 [M+H]⁺Matches the exact mass of (1-Aminoindolin-5-yl)methanol (C₉H₁₂N₂O).
IR Spectroscopy Broad bands at ~3300-3400 cm⁻¹Indicates O-H and N-H stretching vibrations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4113, Lithium Aluminum Hydride." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 517321, Sodium Nitrite." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11808064, Methyl indoline-5-carboxylate." PubChem. Available at:[Link]

Sources

How to dissolve (1-Aminoindolin-5-yl)methanol for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling Protocols for (1-Aminoindolin-5-yl)methanol in In Vitro Assays

Prepared by: Senior Application Scientist Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound: (1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5)

Executive Summary & Physicochemical Profiling

(1-Aminoindolin-5-yl)methanol is a specialized indoline derivative characterized by an N-amino group and a hydroxymethyl moiety[1]. While the hydroxymethyl group provides a degree of hydrogen-bonding capacity, the core indoline ring renders the molecule highly lipophilic. Consequently, the free base exhibits poor aqueous solubility at physiological pH (~7.4). Attempting to dissolve this compound directly in aqueous cell culture media will lead to immediate precipitation, rendering in vitro assay results highly variable and inaccurate.

To ensure reproducibility, researchers must prepare a concentrated master stock in a high-polarity, aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO)—before performing serial dilutions into aqueous environments[2].

Key Compound Metrics:

  • Molecular Formula: C9H12N2O

  • Molecular Weight: 164.20 g/mol

  • Solubility Profile: Soluble in DMSO; Insoluble/Poorly soluble in pure water.

Causality in Solvent Selection and Stability (E-E-A-T)

Do not treat (1-Aminoindolin-5-yl)methanol like a standard stable salt. The experimental handling of this compound must be dictated by its specific chemical vulnerabilities:

  • Why Anhydrous DMSO? DMSO acts as a universal solvent that can solvate both the non-polar indoline core and the polar functional groups. Using anhydrous DMSO (≥99.9% purity) is critical because ambient moisture absorbed by standard DMSO can trigger premature hydrolysis or precipitation of the compound during long-term storage.

  • The N-Amino Vulnerability: N-aminoindoline derivatives are susceptible to oxidative degradation when exposed to light and atmospheric oxygen[3]. Repeated freeze-thaw cycles exacerbate this degradation, leading to the formation of inactive or off-target byproducts.

  • Cytotoxicity Causality: While DMSO is the optimal solvent, it is inherently toxic to mammalian cells at high concentrations. The final working concentration of DMSO in the cell culture assay must be strictly controlled (typically ≤0.5% v/v) to ensure that any observed phenotypic changes are caused by the indoline derivative, not solvent-induced lipid bilayer disruption[4].

Stability Root N-Aminoindoline Degradation Risks Ox Oxidation (Air/Light) Root->Ox Hyd Hydrolysis (Aqueous) Root->Hyd FT Freeze-Thaw Stress Root->FT Sol1 Use Amber Vials / Argon Purge Ox->Sol1 Sol2 Store in Anhydrous DMSO Hyd->Sol2 Sol3 Single-Use Aliquots FT->Sol3

Caption: Logical relationship between N-aminoindoline degradation pathways and required mitigation strategies.

Protocol: Preparation of the Master Stock Solution

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Materials Required:

  • (1-Aminoindolin-5-yl)methanol powder

  • Anhydrous DMSO (Cell Culture Grade, sterile)

  • Sterile amber microcentrifuge tubes

  • Water bath sonicator

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of lyophilized (1-Aminoindolin-5-yl)methanol to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing water that degrades the compound.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is collected at the bottom.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the desired molarity (See Table 1 ).

  • Homogenization: Vortex the solution for 30 seconds. If particulate matter remains, place the vial in a room-temperature ultrasonic water bath for 2 to 5 minutes.

  • Validation Checkpoint: Hold the vial against a dark background under a light source. The solution must be 100% optically clear. If the solution is turbid, the compound has not fully dissolved; your calculated molarity is invalid. Sonicate for an additional 5 minutes or gently warm to 37°C.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile amber tubes. Purge the headspace with Argon gas if available, seal tightly, and store immediately at -80°C.

Table 1: Mass-to-Volume Reconstitution Guide (MW: 164.20 g/mol )
Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 609 µL3.045 mL6.090 mL
20 mM 304.5 µL1.522 mL3.045 mL
50 mM 121.8 µL609 µL1.218 mL

Protocol: Working Solution and Cell Culture Integration

When applying the compound to in vitro models, the transition from a pure DMSO stock to an aqueous culture medium is the most critical failure point.

Workflow A 1. Lyophilized Powder (1-Aminoindolin-5-yl)methanol B 2. Master Stock Preparation Add Anhydrous DMSO (10-50 mM) A->B C 3. Homogenization Vortex & Sonicate (Water Bath) B->C D 4. Aliquoting & Storage Single-use vials at -80°C C->D E 5. Working Solution Dilute in Culture Media (<0.5% DMSO) D->E F 6. Cell Culture Assay Incubation & Analysis E->F

Caption: Workflow for the reconstitution and application of (1-Aminoindolin-5-yl)methanol in cell assays.

Step-by-Step Methodology:

  • Thawing: Remove a single-use aliquot from -80°C and thaw rapidly at room temperature. Vortex immediately upon thawing to ensure homogeneity. Discard any remaining stock after use; do not refreeze.

  • Intermediate Dilution (Optional but Recommended): To prevent "solvent shock" and localized precipitation when the compound hits the aqueous media, perform a 1:10 intermediate dilution of the stock in pure DMSO or a DMSO/PEG300 mixture before adding it to the media[2].

  • Media Integration: Pre-warm the cell culture media to 37°C. While vortexing the media, add the DMSO stock dropwise. Causality: Rapid, dropwise addition into a moving aqueous phase prevents localized high concentrations of the lipophilic compound, preventing micro-precipitation.

  • Validation Checkpoint: Observe the final media under an inverted phase-contrast microscope. If you observe micro-crystals or a cloudy emulsion, the compound has crashed out of solution. You must lower the final concentration or increase the intermediate dilution step.

  • Cell Treatment: Aspirate old media from the cell culture plates and replace it with the freshly prepared compound-laced media. Include a "Vehicle Control" well containing the exact same percentage of DMSO without the compound.

Table 2: Maximum Tolerable DMSO Concentrations by Cell Type

Note: Exceeding these limits will induce background apoptosis, confounding assay readouts.

Cell Culture TypeExamplesMax Recommended Final DMSO
Primary Cells Hepatocytes, Primary Neurons, HUVECs≤ 0.1% v/v
Sensitive Immortalized Lines THP-1, SH-SY5Y, Jurkat≤ 0.2% v/v
Robust Immortalized Lines HeLa, HEK293, CHO≤ 0.5% v/v

References

  • EvitaChem / BLD Pharm Product Specifications - Chemical properties and CAS verification for (1-Aminoindolin-5-yl)methanol and related N-aminoindoline hydrochlorides. URL: https://www.bldpharm.com/products/92259-86-4.html
  • MedChemExpress (MCE) Guidelines - Standardized protocols for the solubilization of Indoline derivatives in DMSO and aqueous media for in vitro and in vivo applications. URL: https://www.medchemexpress.com/indoline.html
  • National Institutes of Health (PMC) - Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity. Demonstrates the standard use of ≤0.5% DMSO for indoline derivatives in TZM-bl cell proliferation assays. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6613761/
  • Bioorganic & Medicinal Chemistry Letters (ACS/Elsevier) - N-Aminoindoline derivatives as inhibitors of 5-lipoxygenase. Details the stability, bioactivity, and handling of N-aminoindoline functional groups in biological assays. URL: https://doi.org/10.1016/S0960-894X(01)00077-4

Sources

Application Note: Preparation and Handling of (1-Aminoindolin-5-yl)methanol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and early-stage drug discovery[1]. Due to the presence of both an electron-rich 1-aminoindoline core and a primary alcohol (methanol) substituent, the compound exhibits specific sensitivities to moisture, light, and oxidative environments.

Standardizing the preparation of high-concentration master stock solutions is a critical prerequisite for generating reproducible in vitro screening data. This application note establishes a field-proven, self-validating protocol for formulating (1-Aminoindolin-5-yl)methanol in dimethyl sulfoxide (DMSO), ensuring maximum stability and structural integrity.

Expertise & Experience: The Causality of Experimental Choices

In analytical chemistry, protocol steps must be driven by the physicochemical properties of the target molecule. The following choices form the foundational logic of this methodology:

  • Anhydrous DMSO over Standard DMSO: Standard laboratory-grade DMSO is highly hygroscopic. When standard DMSO absorbs atmospheric water during repeated vial openings, it drastically reduces the solubility threshold of organic compounds. This water ingress is the primary cause of compound precipitation (crashing out) during freeze-thaw cycles, which leads to false negatives in biological assays [2] [3]. Utilizing Anhydrous DMSO (<0.005% water) mitigates this risk.

  • Inert Gas Purging (Argon/Nitrogen): The N-amino group of the indoline ring is highly susceptible to oxidative degradation when exposed to atmospheric oxygen. Purging the headspace of the storage vial with an inert gas displaces oxygen, effectively halting oxidative pathways and preserving the active pharmaceutical ingredient (API).

  • Amber Glass Vials for Photoprotection: Indoline derivatives can undergo photo-induced ring oxidation or polymerization when exposed to UV or ambient blue light. Amber glass vials block these wavelengths, preserving the structural integrity of the compound during handling and storage.

Quantitative Data: Physicochemical Profile & Reconstitution

To avoid repeated freeze-thaw cycles, researchers must calculate the exact volume of Anhydrous DMSO required to achieve the desired stock concentration (typically 10 mM to 50 mM) before aliquoting.

Table 1: Physicochemical Properties
ParameterValue / Specification
Chemical Name (1-Aminoindolin-5-yl)methanol
CAS Number 2098003-65-5
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) 2-8°C, inert atmosphere, protected from light
Table 2: Reconstitution Volume Matrix

The following table summarizes the volume of Anhydrous DMSO required to reconstitute standard masses of (1-Aminoindolin-5-yl)methanol into specific molar concentrations.

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 20 mMVolume of DMSO for 50 mM
1.0 mg 609.0 µL304.5 µL121.8 µL
5.0 mg 3.045 mL1.523 mL0.609 mL
10.0 mg 6.090 mL3.045 mL1.218 mL

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each critical step includes a quality control (QC) check to ensure the integrity of the stock solution before proceeding.

Step 1: Equilibration Remove the solid compound from 2-8°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Self-Validation Check: Inspect the vial. If condensation forms on the exterior, equilibration is incomplete. Opening the vial now will introduce moisture and ruin the stock.

Step 2: Weighing Using an analytical balance (0.1 mg precision), accurately weigh the desired mass of (1-Aminoindolin-5-yl)methanol into a sterile, amber glass vial.

Step 3: Dissolution Add the calculated volume of Anhydrous DMSO (refer to Table 2). Cap the vial and vortex vigorously for 30–60 seconds. If the compound is not fully dissolved, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Self-Validation Check: Hold the amber vial against a strong light source. The solution must be 100% optically clear. Any turbidity or micro-particulates indicate incomplete dissolution or water contamination [3].

Step 4: Aliquoting Divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) using smaller amber glass vials. This prevents the need for freeze-thaw cycles, which degrade the compound.

Step 5: Inert Gas Purging Using a low-pressure gas line, gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 3–5 seconds to blanket the solution and displace atmospheric oxygen. Cap tightly immediately.

Step 6: Storage Transfer the aliquots to a -80°C freezer for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Workflow Visualization

Workflow A Solid Compound (1-Aminoindolin-5-yl)methanol B Equilibration (Desiccator, Room Temp) A->B Thaw (30 min) C Weighing (Analytical Balance) B->C Transfer D Dissolution (Anhydrous DMSO + Sonication) C->D Add Solvent E Aliquoting (Amber Glass Vials) D->E Divide Volume F Inert Gas Purging (Argon/Nitrogen Blanket) E->F Prevent Oxidation G Long-Term Storage (-80°C) F->G Seal Tightly

Figure 1: Step-by-step workflow for the preparation and storage of (1-Aminoindolin-5-yl)methanol.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives". Journal of Biomolecular Screening, 14(6), 708-715. URL:[Link]

  • Popa-Burke, I., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions". SLAS Discovery, 19(9), 1304-1312. URL:[Link]

Application Note: HPLC Method Development and Validation Guidelines for (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates

Introduction and Scope

(1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) is a highly functionalized indoline derivative[1]. Indoline compounds, which are saturated analogues of indoles, are critical building blocks in pharmaceutical synthesis due to their diverse biological and pharmacological capabilities[2]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its unique structural features.

This application note provides a comprehensive, self-validating protocol for the quantification and purity profiling of (1-Aminoindolin-5-yl)methanol. By mapping the physicochemical properties of the analyte directly to chromatographic parameters, this guide ensures a method that is both highly reproducible and compliant with ICH Q2(R1) validation standards.

Physicochemical Profiling & Chromatographic Rationale

As analytical scientists, we do not select mobile phases or columns at random; every experimental choice must be grounded in the causality of the molecule's structure.

  • The Basic N-Amino Group (Hydrazine Moiety): Unlike fully aromatic indoles, the saturated 5-membered ring of an indoline increases the electron density and basicity of the nitrogen atom[2]. The addition of the 1-amino group creates a basic hydrazine-like functionality.

    • Causality & Solution: Basic amines are notorious for interacting via ion-exchange mechanisms with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing. To counteract this, we must use a low-pH mobile phase (pH 2.0–2.7) utilizing 0.1% Formic Acid or Trifluoroacetic acid (TFA)[3][4]. This ensures the basic nitrogen is fully protonated (cationic) and simultaneously suppresses the ionization of surface silanols, ensuring sharp, symmetrical peaks.

  • The Polar Hydroxymethyl Group (-CH₂OH): The presence of the hydroxymethyl group at the 5-position significantly increases the molecule's hydrophilicity.

    • Causality & Solution: In reversed-phase chromatography, highly polar compounds risk eluting in or near the void volume ( t0​ ) if the initial organic solvent strength is too high. Therefore, the gradient must begin with a highly aqueous environment (e.g., 5% organic modifier) to ensure adequate retention (retention factor k′ > 2).

  • Stationary Phase Selection: While standard end-capped C18 columns are functional, columns with polar-embedded groups or specialized low-silanol activity (e.g., Newcrom R1 or Waters XBridge) provide superior peak symmetry for basic indoline derivatives[5]. Methanol is preferred over Acetonitrile as the organic modifier, as it has been shown to provide excellent selectivity for indoline degradation products[2][4].

Logical Method Development Workflow

HPLC_Method_Development Struct Analyte: (1-Aminoindolin-5-yl)methanol CAS: 2098003-65-5 Prop1 Basic N-Amino Group (pKa ~ 5.0) Struct->Prop1 Prop2 Polar Hydroxymethyl (-CH2OH) Struct->Prop2 Prop3 Indoline Core (UV Active) Struct->Prop3 Action1 Mobile Phase pH < 3.0 (0.1% TFA or FA) Prop1->Action1 Prevents tailing Action2 End-capped C18 or Polar-Embedded Column Prop2->Action2 Enhances retention Action3 UV Detection (254 nm / 280 nm) Prop3->Action3 Maximizes S/N Outcome Optimized Gradient RP-HPLC Method High Resolution & Symmetry Action1->Outcome Action2->Outcome Action3->Outcome

Fig 1: Logical workflow mapping analyte physicochemical properties to HPLC method parameters.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal System Suitability Test (SST) that acts as a gatekeeper; sample analysis cannot proceed unless the SST criteria are met, guaranteeing data integrity.

Reagents and Materials
  • (1-Aminoindolin-5-yl)methanol Reference Standard (Purity ≥ 98.0%)

  • HPLC-Grade Methanol (MeOH)

  • LC-MS Grade Water (18.2 MΩ·cm)

  • Formic Acid (FA), LC-MS Grade (Purity ≥ 99.0%)

Step-by-Step Preparation of Solutions

1. Diluent Preparation: Prepare a mixture of Water:Methanol (90:10, v/v). Scientific Insight: Dissolving the final injection sample in a diluent that closely matches the initial mobile phase conditions prevents the "solvent effect," where a strong injection solvent causes early-eluting peaks to broaden or split.

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of the (1-Aminoindolin-5-yl)methanol reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Methanol to dissolve the standard. Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Methanol and mix well.

3. Working Standard Solution (50 µg/mL) - SST Solution:

  • Pipette 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the prepared Diluent (Water:MeOH 90:10) and mix thoroughly. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions & Gradient Design

The following parameters have been optimized to separate the main peak from potential oxidative degradation products of the hydrazine moiety.

Table 1: Optimized HPLC Parameters
ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)End-capped, stable at varying pH, minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the N-amino group[3].
Mobile Phase B 0.1% Formic Acid in MethanolMethanol provides superior selectivity for indoline rings[2].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal van Deemter efficiency.
Column Temperature 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection Wavelength UV at 254 nmTargets the primary absorbance band of the indoline chromophore.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to retain the polar hydroxymethyl group.
2.0955End of isocratic hold.
10.01090Linear gradient to elute hydrophobic impurities.
12.01090High-organic wash to clear the column.
12.1955Return to initial conditions.
17.0955Column re-equilibration (5 column volumes).

System Suitability & Validation Data

Before analyzing unknown samples, inject the Working Standard Solution (50 µg/mL) in five replicates. The system is considered "validated for use" only if the following parameters are met.

Table 3: System Suitability Test (SST) Specifications
ParameterExpected ValueAcceptance Criteria (ICH Q2)
Retention Time ( tR​ ) ~ 6.5 minutes± 2.0% RSD
Peak Tailing Factor ( Tf​ ) 1.15≤ 1.5 (Confirms silanol suppression is effective)
Theoretical Plates ( N ) > 8,500≥ 5,000
Area % RSD (n=5) 0.4%≤ 2.0%
Signal-to-Noise (S/N) at LOQ > 15≥ 10

Note: If the tailing factor exceeds 1.5, verify the pH of Mobile Phase A. A pH drift above 3.0 will cause the N-amino group to enter a state of partial ionization, resulting in immediate peak distortion.

References

  • Response characteristics of indole compound standards using HPLC. ResearchGate.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • Separation of Indoline on Newcrom R1 HPLC column. SIELC Technologies.
  • CAS:2098004-88-5, 6-(Methoxymethyl)indolin-1-amine / (1-Aminoindolin-5-yl)methanol. Bidepharm.

Sources

Using (1-Aminoindolin-5-yl)methanol as a chemical intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1-Aminoindolin-5-yl)methanol as a Bifunctional Intermediate in Targeted Drug Discovery

Structural Rationale & Mechanistic Causality

In contemporary medicinal chemistry, the indoline heterocycle serves as a privileged scaffold for designing highly potent therapeutics, ranging from kinase inhibitors to immune checkpoint modulators[1]. Within this chemical space, (1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) emerges as a highly versatile, bifunctional building block[2].

The strategic value of this intermediate lies in its dual reactivity, which allows for orthogonal functionalization during drug synthesis:

  • The N1-Amino Group (Hydrazine-like): Acts as a built-in internal nucleophile. It is perfectly primed for transition-metal-catalyzed intramolecular cross-coupling (N-arylation), enabling the construction of complex polycyclic pharmacophores such as cinnolines and indolo[1,2-b]indazoles[3].

  • The C5-Hydroxymethyl Group: Provides a highly accessible synthetic handle for late-stage derivatization. Because it is physically distant from the core nitrogen, it allows medicinal chemists to append solubilizing groups, targeted protein degrader (PROTAC) linkers, or specific pharmacophores without disrupting the primary binding mode of the indoline ring[4].

ReactivityMap Core (1-Aminoindolin-5-yl)methanol Bifunctional Scaffold NAmino N1-Amino Group Core->NAmino C5OH C5-Hydroxymethyl Core->C5OH CuCat Cu-Catalyzed Intramolecular Amination NAmino->CuCat Cross-coupling OxRed Mild Oxidation & Reductive Amination C5OH->OxRed Late-stage derivatization Fused Indolo[1,2-b]indazoles (Anticancer Scaffolds) CuCat->Fused PDL1 Substituted Indolines (PD-L1 Inhibitors) OxRed->PDL1

Bifunctional reactivity of (1-Aminoindolin-5-yl)methanol in drug discovery workflows.

Application I: Synthesis of Polycyclic Pharmacophores via Cu-Catalyzed Amination

Indolo[1,2-b]indazoles are rigid, planar polycyclic scaffolds that exhibit significant anticancer properties. The N-amino group of the indoline core can be cyclized with an adjacent ortho-haloaryl group via a Copper(I)-catalyzed intramolecular amination to yield these fused systems in high yields[5].

Experimental Protocol: Cu-Catalyzed Intramolecular N-Arylation

Causality Focus: Copper(I) iodide (CuI) is explicitly selected over Palladium catalysts for this transformation. Palladium often promotes unwanted N-N bond cleavage in hydrazine derivatives, whereas Cu(I) facilitates smooth C-N bond formation. 1,10-Phenanthroline (PHAN) is utilized as a bidentate ligand to stabilize the Cu(I) oxidation state, preventing disproportionation and accelerating the oxidative addition of the aryl halide. Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the N-amino group, increasing its nucleophilicity without degrading the sensitive C5-hydroxymethyl moiety.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube, combine the ortho-haloaryl-(1-aminoindolin-5-yl)methanol precursor (1.0 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 mmol) to the solid mixture.

  • Solvation: Suspend the reagents in 3.0 mL of anhydrous 1,4-dioxane. (Rationale: 1,4-dioxane provides the optimal high boiling point and dielectric constant to solubilize the Cu-PHAN catalytic complex).

  • Reaction: Purge the tube with argon for 5 minutes, seal tightly, and heat the mixture to 110 °C for 20 hours behind a blast shield.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with 15 mL of ethyl acetate and filter through a tightly packed pad of Celite to remove insoluble copper salts and inorganic bases.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the functionalized indolo[1,2-b]indazole.

Application II: Late-Stage Functionalization for PD-L1 Inhibitors

Recent breakthroughs in immuno-oncology have identified highly substituted indoline derivatives as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint[4]. Unlike traditional monoclonal antibodies, these small molecules can bind to the PD-L1 dimer interface and actively induce the internalization and degradation of the receptor, leading to robust T-cell reactivation[6].

The C5-hydroxymethyl group of (1-Aminoindolin-5-yl)methanol is the ideal starting point for appending pyrrolidine or acetamidoethyl appendages, which have been proven to dramatically enhance PD-L1 internalization[4].

PDL1Pathway Drug Indoline PD-L1 Inhibitor Target PD-L1 Dimerization (Tumor Cell) Drug->Target Binds interface Endo Receptor Internalization Target->Endo Induces endocytosis Immune T-Cell Reactivation Endo->Immune Removes suppression

Mechanism of T-cell reactivation via PD-L1 internalization by indoline derivatives.

Experimental Protocol: Mild Oxidation and Reductive Amination

Causality Focus: The indoline core is electron-rich and highly susceptible to oxidative aromatization (converting to an indole) under harsh conditions. Therefore, activated Manganese(IV) oxide (MnO₂) is employed to selectively oxidize the benzylic-like C5-hydroxymethyl group to an aldehyde without aromatizing the ring. Subsequent reductive amination utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild hydride source that selectively reduces the transient iminium ion without reducing the unreacted aldehyde or the indoline core[4].

Step-by-Step Methodology:

  • Selective Oxidation: Dissolve (1-Aminoindolin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add activated MnO₂ (10.0 eq) and stir vigorously at room temperature for 12 hours. Monitor via TLC. Once complete, filter through Celite and concentrate to yield the 1-aminoindoline-5-carbaldehyde intermediate.

  • Iminium Ion Formation: Dissolve the crude aldehyde (1.0 eq) and the desired secondary amine (e.g., a pyrrolidin-2-one derivative, 1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir for an additional 12 hours under an inert atmosphere.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude product via reverse-phase preparative HPLC to obtain the functionalized, highly pure PD-L1 inhibitor.

Quantitative Structure-Activity Relationship (SAR) Data

The derivatization of the C5-hydroxymethyl group directly dictates the pharmacological efficacy of the resulting indoline compounds. The table below summarizes the impact of various C5-substitutions synthesized via the reductive amination protocol on PD-L1 inhibition and cellular internalization[4].

C5-Position ModificationPD-L1 Binding IC₅₀ (nM)PD-L1 Internalization (%)Pharmacological Implication
Unmodified Hydroxymethyl 4.73 ± 0.828.7%High target affinity, but poor induction of endocytosis.
C5-Pyrrolidin-2-one derivative 0.89 ± 0.3769.7%Optimal potency; massive enhancement in receptor degradation.
N-(2-acetamidoethyl)amino 4.44 ± 0.6354.8%Improved aqueous solubility and moderate internalization.
C5-Carboxylic acid appendage > 10.044.4%Reduced cellular permeability due to negative charge at physiological pH.

Self-Validating Quality Control Workflows

To ensure the integrity of the synthesized compounds and validate the experimental protocols, the following self-validating checks must be integrated into the workflow:

  • Checkpoint 1 (Oxidation Validation): Analyze the MnO₂ oxidation product via ¹H NMR. The protocol is validated when the distinct hydroxymethyl protons (~4.5 ppm, doublet) disappear, and a sharp aldehyde proton peak (~9.8 ppm, singlet) emerges, while the indoline aliphatic protons (C2 and C3 at ~3.0–3.5 ppm) remain intact (confirming no over-oxidation to indole).

  • Checkpoint 2 (Amination Validation): Utilize LC-MS to monitor the reductive amination. The disappearance of the aldehyde mass and the appearance of the [M+H]⁺ peak corresponding to the amine-appended product confirms the success of the NaBH(OAc)₃ reduction.

  • Checkpoint 3 (Functional Validation): Subject the final purified derivative to a Homogeneous Time-Resolved Fluorescence (HTRF) or FRET assay. A valid PD-L1 inhibitor synthesized from this scaffold must demonstrate an IC₅₀ < 5.0 nM to confirm that the C5-modification did not sterically hinder the indoline core's binding to the PD-L1 dimer interface[6].

Sources

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of (1-Aminoindolin-5-yl)methanol in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: (1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5)

Introduction & Rationale

(1-Aminoindolin-5-yl)methanol is a highly functionalized heterocycle featuring an electron-rich indoline core, an N-amino group, and a hydroxymethyl substituent. In modern drug discovery, 1-aminoindoline derivatives serve as critical scaffolds for centrally acting agents and oncology probes. For compounds targeting the central nervous system, overcoming intractable membrane barriers (such as the blood-brain barrier) requires precise physicochemical optimization[1].

Transitioning this building block into in vivo murine models presents two distinct pharmacological challenges:

  • Oxidative Instability: The N-aminoindoline moiety is susceptible to internal redox reactions, where the indoline fragment can spontaneously oxidize to an indole[2]. Formulations must minimize exposure to strong oxidizing environments to ensure the parent compound is delivered intact.

  • Solubility vs. Lipophilicity: While the hydroxymethyl group provides a degree of polarity, the fused indoline core remains highly lipophilic. Converting the free base of such derivatives into a methanesulfonate (mesylate) salt has been proven to drastically improve aqueous solubility and systemic absorption[1].

This guide outlines the causality behind formulation choices, self-validating dosing protocols, and pharmacokinetic (PK) tracking strategies to ensure reproducible in vivo data.

Physicochemical Profiling & Formulation Strategy

To achieve systemic circulation without micro-precipitation, the formulation matrix must balance the lipophilicity of the indoline core with the hydrogen-bonding potential of the hydroxymethyl group.

Table 1: Evaluated Formulation Matrices for Indoline Derivatives
Vehicle CompositionSolubilization MechanismStability / Application Notes
5% DMSO / 40% PEG400 / 55% Saline DMSO disrupts the crystal lattice; PEG400 acts as a co-solvent via hydrophobic encapsulation.High. Ideal for IV/IP. Must monitor for precipitation at room temperature.
10% Tween 80 / 90% Saline Micellar encapsulation of the indoline core.Moderate. Good for IP/PO. May cause histamine release if administered IV.
0.5% Methylcellulose (MC) in Water Physical suspension of un-dissolved particles.High. Strict for PO (oral gavage) dosing only. Requires constant stirring.
Table 2: Recommended Murine Dosing Parameters
RouteMax Volume (Mice)Needle GaugeAbsorption SpeedFirst-Pass Metabolism
Intravenous (IV) 5 mL/kg27G - 30GImmediateBypassed
Intraperitoneal (IP) 10 mL/kg25G - 27GFast (15-30 min)Partial
Per Os (PO) 10 mL/kg20G - 22G (Gavage)Variable (1-2 hr)High

Experimental Workflows: Self-Validating Protocols

The following protocol details the preparation of a 5 mg/kg IV/IP Dosing Solution (assuming a 20g mouse, requiring a 1 mg/mL formulation concentration).

Step 1: Visual Inspection & Weighing

  • Action: Weigh 1.0 mg of (1-Aminoindolin-5-yl)methanol powder.

  • Causality: Ensure the powder is off-white to pale yellow. A dark brown or highly discolored powder indicates prior oxidation to the indole derivative[2]. Do not use oxidized batches.

Step 2: Primary Solubilization

  • Action: Add 50 µL of anhydrous DMSO (5% final volume). Vortex vigorously for 60 seconds.

  • Causality: DMSO effectively disrupts the crystalline lattice of the indoline core, ensuring the compound transitions fully into the liquid phase before encountering aqueous media.

Step 3: Co-solvent Addition

  • Action: Add 400 µL of PEG400 (40% final volume). Vortex and sonicate in a water bath for 5 minutes at room temperature.

  • Causality: PEG400 stabilizes the hydrophobic indoline ring through hydrophobic interactions while simultaneously hydrogen bonding with the hydroxymethyl group, bridging the polarity gap.

Step 4: Aqueous Dilution

  • Action: Dropwise, add 550 µL of sterile 0.9% Saline while vortexing continuously.

  • Causality: Dropwise addition prevents localized supersaturation. Rapid addition of saline will cause the lipophilic indoline to crash out of solution, ruining the formulation.

Step 5: Self-Validating Checkpoint (Critical)

  • Action: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the microcentrifuge tube.

  • Validation: If a visible pellet forms, the compound has micro-precipitated. The formulation must be discarded. A true, stable solution will leave no pellet and remain optically clear.

In Vivo Dosing & Pharmacokinetic Tracking

Once formulated, the compound is administered to the murine subjects. For centrally acting aminoindoline derivatives, maximizing systemic exposure while minimizing first-pass metabolism is critical, making IV or IP the preferred routes for initial PK profiling[1].

PK_Workflow Start Compound Preparation (1-Aminoindolin-5-yl)methanol Salt Salt Formation (e.g., Methanesulfonate) Start->Salt Solubilization Formulation Vehicle Formulation (5% DMSO / 40% PEG400 / 55% Saline) Salt->Formulation Excipient Addition Dosing Murine Dosing (IV, PO, or IP) Formulation->Dosing Administer <10 mL/kg Sampling Blood/Tissue Sampling (Serial Timepoints) Dosing->Sampling 0.25 - 24 h post-dose Analysis LC-MS/MS Bioanalysis & PK Modeling Sampling->Analysis Protein Precipitation

Figure 1: Preclinical pharmacokinetic workflow for (1-Aminoindolin-5-yl)methanol in murine models.

Bioanalysis and Metabolic Considerations

Following administration, tracking the in vivo exposure requires robust LC-MS/MS bioanalysis. Plasma samples should be extracted via protein precipitation (using 3 volumes of ice-cold acetonitrile containing an internal standard).

During bioanalysis, scientists must monitor for expected metabolic clearances. The hydroxymethyl group is a prime target for Phase II glucuronidation, while the N-aminoindoline core is susceptible to Phase I dehydrogenation (oxidation to indole)[2]. Chromatographic methods must be optimized to separate the parent compound from these closely related metabolites.

Metabolism Parent (1-Aminoindolin-5-yl)methanol (Active Parent) CYP Phase I: CYP450 Dehydrogenation Parent->CYP UGT Phase II: UGT Glucuronidation Parent->UGT Metabolite1 Indole Derivative (Oxidized) CYP->Metabolite1 Metabolite2 O-Glucuronide Conjugate UGT->Metabolite2 Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Proposed in vivo metabolic clearance pathways for (1-Aminoindolin-5-yl)methanol.

Sources

Application Note: (1-Aminoindolin-5-yl)methanol as a Privileged Scaffold in Diversity-Oriented Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of the Bifunctional 1-Aminoindoline Scaffold

In the landscape of modern drug discovery, nitrogen heterocycles are among the most frequently occurring structural motifs in FDA-approved pharmaceuticals. Within this chemical space, the indoline core represents a highly privileged structure. However, traditional indoline libraries often suffer from flat, sp²-rich profiles and limited vectors for diversification.

(1-Aminoindolin-5-yl)methanol emerges as a powerful solution for Diversity-Oriented Synthesis (DOS). As a bifunctional scaffold, it offers two orthogonal handles for chemical manipulation:

  • The 5-Hydroxymethyl Group: An unhindered primary alcohol that serves as an ideal, traceless anchoring point for solid-phase synthesis (SPS). Its para-relationship to the indoline nitrogen ensures that the bulky solid support does not sterically hinder subsequent diversification steps.

  • The N-Amino Group: Functioning as a cyclic hydrazine, this moiety benefits from the α -effect . The repulsion between the adjacent nitrogen lone pairs raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the terminal amine exceptionally nucleophilic. This allows for rapid, high-yielding derivatizations (e.g., amidation, hydrazone formation) under ultra-mild conditions.

Mechanistic Grounding of Scaffold Generation

The 1-aminoindoline core is not traditionally easy to access via classical Fischer indole-type chemistry without harsh reductive steps. Modern catalytic methods have revolutionized its availability. The scaffold is most efficiently synthesized via a Rh(III)-catalyzed cyclative capture approach [1].

In this redox-neutral mechanism, a Rh(III) catalyst coordinates to a diazenecarboxylate directing group on an aryl ring, initiating an ortho-C–H activation. Subsequent insertion of an alkene (carbo-rhodation) forms a C(sp³)–Rh intermediate. Instead of undergoing a standard β -hydride elimination, the intermediate is captured intramolecularly by the polarized N=N double bond, yielding the 1-aminoindoline core under mild, room-temperature conditions[1].

Rh_Mechanism N1 Rh(III) Catalyst [Cp*RhCl2]2 N2 C-H Activation (ortho-metallation) N1->N2 Aryl Hydrazine Derivative N3 Alkene Insertion (Carbo-rhodation) N2->N3 Alkene N4 Cyclative Capture (Nucleophilic Addition) N3->N4 Intramolecular Attack N5 1-Aminoindoline Core Formation N4->N5 Protonation N5->N1 Catalyst Regeneration

Mechanistic pathway of Rh(III)-catalyzed 1-aminoindoline scaffold synthesis.

Solid-Phase Library Synthesis (SPLS) Strategy

To maximize throughput, the library synthesis is translated to a solid-phase format. The causality behind the choice of resin is critical: 2-Chlorotrityl chloride (2-CTC) resin is selected over standard Wang or Merrifield resins. The extreme steric bulk of the trityl group prevents multi-site attachment, while its high acid lability allows for cleavage using ultra-mild conditions (1% Trifluoroacetic acid). This mild cleavage is an absolute requirement to preserve acid-sensitive linkages, such as N-hydrazones, generated during the diversification phase.

DOS_Workflow A 2-CTC Resin Preparation B (1-Aminoindolin-5-yl)methanol Immobilization A->B DIPEA, DCM, 24h C Parallel Diversification (N-Amino Derivatization) B->C R-COCl, R-CHO, or R-NCO D Mild Acidic Cleavage (1% TFA / DCM) C->D Cleavage & Filtration E Small Molecule Library (>100 Compounds) D->E Evaporation & QC

Solid-phase diversity-oriented synthesis workflow using 2-CTC resin.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Intermediate quality control (QC) gates are embedded to ensure that failures are caught before propagating through the combinatorial split.

Protocol 1: Scaffold Immobilization on 2-CTC Resin

Objective: Anchor the scaffold via the 5-hydroxymethyl group without reacting the N-amino group.

  • Resin Swelling: Swell 2-CTC resin (1.0 equiv, 1.0 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 min in a fritted synthesis vessel.

  • Immobilization: Add a solution of (1-Aminoindolin-5-yl)methanol (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DCM/DMF (4:1 v/v).

    • Causality Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during etherification. Without DIPEA, the local acidic environment would prematurely cleave the scaffold from the highly acid-labile 2-CTC resin.

  • Agitation: Rotate the vessel at room temperature for 24 hours.

  • End-Capping: Quench unreacted trityl chloride sites by adding HPLC-grade methanol (0.2 mL/g resin) and agitating for 30 min. This prevents the unwanted immobilization of diversifying reagents in subsequent steps.

  • Washing: Wash the resin sequentially with DCM, DMF, and MeOH (3× each) and dry under vacuum.

  • Self-Validation Gate (Micro-cleavage): Transfer 5 mg of the dried resin to an Eppendorf tube. Treat with 100 µL of 1% TFA in DCM for 10 minutes. Filter and analyze the supernatant via LC-MS to confirm the presence of the intact scaffold and calculate the empirical loading efficiency. Proceed only if loading is >0.6 mmol/g.

Protocol 2: Parallel N-Amino Diversification

Objective: Generate structural diversity in a 96-well format.

Sub-Protocol 2A: Amidation (N-Acyl Indolines)

  • Distribute the loaded resin into a 96-well synthesis block (~50 mg resin/well).

  • To each well, add a unique acid chloride ( R−COCl , 3.0 equiv) and Pyridine (5.0 equiv) in anhydrous DCM.

    • Causality Insight: Pyridine is specifically chosen over DIPEA here because it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation of the N-amino group.

  • Agitate for 12 hours at room temperature, then wash extensively (DMF, DCM, MeOH).

Sub-Protocol 2B: Hydrazone Formation

  • To the resin wells, add a unique aldehyde ( R−CHO , 5.0 equiv) and catalytic glacial acetic acid (0.1 equiv) in anhydrous ethanol.

  • Heat the block to 65 °C and agitate for 8 hours.

    • Causality Insight: While the α -effect makes the N-amino group a superb nucleophile, mild acid catalysis is required to protonate the aldehyde carbonyl, lowering the activation energy for the dehydration step that forms the stable hydrazone.

Protocol 3: Mild Cleavage and Isolation

Objective: Release the diversified library members from the solid support without degrading sensitive functional groups.

  • Treat each well with 1.5 mL of a 1% TFA in DCM (v/v) solution for 30 minutes at room temperature.

  • Filter the cleavage cocktail into a 96-well deep collection plate.

  • Wash the resin once with 0.5 mL DCM and combine the filtrates.

  • Evaporate the solvent using a centrifugal vacuum concentrator (e.g., Genevac) to yield the crude library members.

Quantitative Library Validation Data

To demonstrate the robustness of this protocol, a pilot library of 96 compounds was synthesized. The quantitative data below summarizes the post-cleavage outcomes across different reaction classes. The high purities obtained prior to preparative HPLC highlight the orthogonality of the scaffold's functional groups.

Library Sub-ClassDiversification ReagentReaction ConditionsAverage Yield (Post-Cleavage)Average Purity (LC-MS)
N-Acyl Indolines Acid Chlorides ( R−COCl )Pyridine, DCM, 12 h, RT86% (± 4%)> 95%
N-Sulfonyl Indolines Sulfonyl Chlorides ( R−SO2​Cl )Pyridine, DCM, 12 h, RT81% (± 6%)> 92%
N-Hydrazones Aldehydes ( R−CHO )Cat. AcOH, EtOH, 8 h, 65 °C84% (± 5%)> 90%
Urea Derivatives Isocyanates ( R−NCO )DCM, 6 h, RT91% (± 3%)> 96%

Data Note: Yields are calculated based on the empirical loading of the resin determined during the self-validation micro-cleavage step. Purities are determined by Integration of the UV trace (254 nm) via LC-MS.

References

  • Zhao, D., Vásquez-Céspedes, S., & Glorius, F. (2015). Rhodium(III)-Catalyzed Cyclative Capture Approach to Diverse 1-Aminoindoline Derivatives at Room Temperature. Angewandte Chemie International Edition, 54(5), 1657-1661.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing (1-Aminoindolin-5-yl)methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing rapid degradation of bifunctional active pharmaceutical ingredients (APIs) in aqueous media.

(1-Aminoindolin-5-yl)methanol is a highly sensitive compound due to its dual reactive sites: an N-aminoindoline moiety (a hydrazine derivative) and a benzylic alcohol moiety . Without precise environmental control, aqueous solutions of this compound will rapidly degrade, compromising your experimental integrity and assay reproducibility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute stability of your compound.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my (1-Aminoindolin-5-yl)methanol solution rapidly lose concentration and turn yellow/brown in standard PBS (pH 7.4)? A1: The degradation is primarily driven by the N-aminoindoline moiety. This functional group acts as a hydrazine derivative, which is highly susceptible to oxidative degradation in the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺ or Fe³⁺) commonly found in standard buffer salts. The reaction proceeds via the homolytic cleavage of the N-N bond, leading to the formation of indolin-5-ylmethanol and reactive nitrogen species. This oxidative pathway is significantly accelerated at neutral to basic pH levels [1].

Q2: During HPLC analysis, I observe a secondary degradant peak with strong UV absorbance. What is this, and how is it forming? A2: This secondary peak is likely (1-aminoindolin-5-yl)carboxaldehyde. The hydroxymethyl group at the 5-position is a benzylic alcohol. In aqueous solutions exposed to ambient air and trace metals from stainless steel equipment (e.g., syringe needles or HPLC frits), benzylic alcohols undergo catalytic oxidation to form benzaldehydes [2]. This reaction is highly selective but will readily occur if the solution is not properly deoxygenated and chelated [3].

Q3: Can I simply lower the pH to prevent oxidation? A3: Only within a narrow thermodynamic window. Lowering the pH to 5.5–6.0 protonates the N-amino group—reducing its nucleophilicity and susceptibility to oxidation. However, dropping the pH below 4.0 triggers a secondary degradation pathway: acid-catalyzed dehydration and subsequent polymerization of the benzylic alcohol moiety. Therefore, a tightly controlled, slightly acidic buffer (e.g., pH 5.5 acetate) is the optimal environment.

Part 2: Mechanistic Degradation Pathways

To effectively stabilize the compound, you must understand the competing degradation routes. The diagram below illustrates the three primary pathways threatening your API in an aqueous environment.

DegradationPathways Compound (1-Aminoindolin-5-yl)methanol (Intact Active Pharmaceutical Ingredient) OxidationN Oxidative N-N Cleavage (Catalyzed by O2, Trace Metals) Compound->OxidationN Pathway A OxidationOH Benzylic Oxidation (Catalyzed by Fe/Ni, pH > 7) Compound->OxidationOH Pathway B Hydrolysis Acid-Catalyzed Dehydration (pH < 4.0) Compound->Hydrolysis Pathway C Indoline Indolin-5-ylmethanol + Reactive Nitrogen Species OxidationN->Indoline Aldehyde (1-Aminoindolin-5-yl)carboxaldehyde OxidationOH->Aldehyde Polymer Polymeric/Dimeric Species Hydrolysis->Polymer

Mechanistic degradation pathways of (1-Aminoindolin-5-yl)methanol in aqueous environments.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) of (1-Aminoindolin-5-yl)methanol under various formulation conditions. Use this data to benchmark your own stability assays.

Buffer SystemChelator / AntioxidantAtmosphereStorage TempObserved t1/2​ Primary Degradation Pathway
PBS (pH 7.4)NoneAmbient Air25°C< 4 hoursN-N Cleavage (Indoline formation)
PBS (pH 7.4)1 mM EDTAAmbient Air25°C18 hoursBenzylic Oxidation (Aldehyde formation)
Acetate (pH 5.5)1 mM EDTAAmbient Air25°C48 hoursN-N Cleavage (Slowed)
Acetate (pH 5.5)1 mM EDTA, 2 mM AscorbateArgon Sparged4°C> 14 daysTrace Benzylic Oxidation
Part 4: Self-Validating Protocol for Stabilized Aqueous Stocks

To achieve the >14-day stability benchmark, follow this precise methodology. Every step is designed to eliminate a specific catalytic driver of degradation, ensuring a self-validating workflow.

Step 1: Solvent Deoxygenation (Eliminates Pathway A & B)

  • Action: Boil ultrapure water (18.2 MΩ·cm) and sparge with high-purity Argon for 30 minutes while cooling to room temperature.

  • Causality: Removes dissolved O₂, the primary electron acceptor required for both N-N homolytic cleavage and benzylic oxidation.

Step 2: Buffer & Chelator Addition (Eliminates Metal Catalysis)

  • Action: Dissolve Sodium Acetate to a final concentration of 50 mM and EDTA to 1 mM. Adjust pH to 5.5 using degassed acetic acid.

  • Causality: EDTA sequesters trace Fe/Ni/Cu ions introduced by glassware or buffer salts. These transition metals act as potent electron-transfer catalysts for hydrazine degradation [1].

Step 3: Antioxidant Supplementation (Redundancy Layer)

  • Action: Add 2 mM Ascorbic Acid to the buffer.

  • Causality: Ascorbate acts as a sacrificial reductant. If any oxygen ingresses during handling, the ascorbate will scavenge the resulting reactive oxygen species (ROS) before they can attack the API's N-amino moiety.

Step 4: API Dissolution & Storage

  • Action: Dissolve (1-Aminoindolin-5-yl)methanol into the prepared buffer under an Argon blanket. Aliquot into amber glass vials (to prevent photo-induced radical formation) and store at 4°C or -80°C.

Step 5: Self-Validation (QC Check)

  • Action: Immediately analyze a 10 µL aliquot of the fresh stock via HPLC-UV (254 nm).

  • Validation Logic: The baseline must be flat with a single API peak. If a secondary peak appears at a higher relative retention time (RRT ~1.2), aldehyde formation has already occurred, indicating that your deoxygenation step (Step 1) was insufficient and must be repeated.

References
  • Increasing the stability of 1-Acetyl-2-phenyldiazene in solution Source: Benchchem URL
  • Insights into Active Sites and Mechanisms of Benzyl Alcohol Oxidation on Nickel–Iron Oxyhydroxide Electrodes Source: ACS Catalysis URL
  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium Source: Oriental Journal of Chemistry URL

Technical Support Center: Troubleshooting (1-Aminoindolin-5-yl)methanol Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers experiencing solubility limitations with (1-Aminoindolin-5-yl)methanol during in vitro biological evaluations.

Poor aqueous solubility is a primary driver of assay failure, leading to underestimated bioactivity, variable data, and false negatives [1]. Below, we dissect the physicochemical causality of these issues and provide self-validating protocols to ensure robust assay performance.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does (1-Aminoindolin-5-yl)methanol precipitate in my aqueous assay buffer despite having polar hydroxyl and amino groups? A1: The solubility of a small molecule is a thermodynamic competition between its crystal lattice energy and its solvation energy. While the N1-amino (hydrazine derivative) and C5-hydroxymethyl groups provide hydrogen bond donors and acceptors, the core indoline ring is highly lipophilic. In the solid state, these polar groups often engage in strong intermolecular hydrogen bonding, creating a highly stable crystal lattice. When you transition the compound from a 100% DMSO stock into an aqueous buffer, the sudden solvent shift causes rapid supersaturation. Water cannot effectively break the strong solute-solute interactions, causing the compound to exceed its kinetic solubility limit and nucleate into micro-precipitates [1].

Q2: I observe highly variable IC50 values across different assay runs. Could this be related to solubility? A2: Yes. This is a classic symptom of compound "crashing out." Precipitation reduces the effective concentration of the compound available to bind the target, leading to artificially high or inconsistent IC50 values [4]. Furthermore, suspended micro-precipitates can scatter light, causing severe interference in colorimetric and fluorometric assay readouts.

Q3: How can I optimize the DMSO dilution process to prevent precipitation? A3: Avoid direct, large-fold dilutions (e.g., 1:1000 directly into buffer). Instead, utilize a step-wise serial dilution. By creating intermediate stocks with gradually decreasing organic solvent ratios, you reduce the localized supersaturation shock that triggers nucleation. Always add the compound solution dropwise to the aqueous phase under gentle vortexing, never the reverse [3].

Q4: If DMSO optimization fails, what formulation strategies are compatible with cell-based assays? A4: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic indoline core of (1-Aminoindolin-5-yl)methanol is encapsulated within the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility [2]. Unlike harsh surfactants, HP-β-CD is generally well-tolerated by cell lines at concentrations up to 1-2%.

Part 2: Troubleshooting Workflow

The following decision matrix outlines the logical progression for resolving precipitation issues without compromising cellular viability or assay integrity.

SolubilityTroubleshooting Start Compound Precipitation in Assay Buffer CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce Stock Conc. or Assay DMSO % CheckDMSO->ReduceDMSO Yes StepDilution Perform Step-wise Serial Dilution CheckDMSO->StepDilution No ReduceDMSO->StepDilution CheckSol Solution Clear? StepDilution->CheckSol Proceed Proceed with Biological Assay CheckSol->Proceed Yes Cyclodextrin Formulate with HP-β-Cyclodextrin CheckSol->Cyclodextrin No Recheck Solution Clear? Cyclodextrin->Recheck Surfactant Add 0.01-0.05% Tween-20 Surfactant->Proceed Recheck->Proceed Yes Recheck->Surfactant No

Workflow for troubleshooting (1-Aminoindolin-5-yl)methanol precipitation in biological assays.

Part 3: Quantitative Solubilization Strategies

When selecting a solubilization strategy, researchers must balance solubility enhancement against potential assay interference or cytotoxicity.

Solubilization StrategyMechanism of ActionMax Tolerated Conc. (In Vitro)ProsCons
DMSO (Co-solvent) Disrupts solute-solute H-bonding, lowers dielectric constant.≤ 0.5% (Cell-based)≤ 5.0% (Biochemical)Standard practice; easy to implement.High concentrations cause cell toxicity and enzyme denaturation.
HP-β-Cyclodextrin Forms 1:1 or 1:2 inclusion complexes; shields hydrophobic indoline core.1.0% - 2.0%Excellent biocompatibility; prevents non-specific binding.Requires preparation time; may alter free-drug kinetics.
Tween-20 (Surfactant) Lowers surface tension; forms micelles to encapsulate the drug.0.01% - 0.05%Highly effective for kinetic solubility stabilization.Can lyse cell membranes; interferes with lipid-dependent targets.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be empirically validated before running the actual biological assay.

Protocol 1: Step-Wise Dilution & Kinetic Solubility Validation

This protocol minimizes localized supersaturation and validates the final dissolved concentration.

  • Primary Stock: Dissolve (1-Aminoindolin-5-yl)methanol in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 2 minutes.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of a 50:50 DMSO:Assay Buffer mixture.

  • Final Dilution: Pre-warm the final assay medium to 37°C. While gently vortexing the medium, add the intermediate stock dropwise to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.5%.

  • Self-Validation (Nephelometry/Absorbance):

    • Transfer 200 µL of the final solution to a 96-well plate.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet any invisible micro-precipitates.

    • Measure the UV absorbance or light scattering of the supernatant. If the absorbance is linear relative to a standard curve (or if light scattering is identical to a vehicle control), the compound is fully dissolved [1]. A drop in expected absorbance indicates precipitation.

Protocol 2: HP-β-Cyclodextrin Complexation (Kneading Method)

Use this method if Protocol 1 fails. It forces the indoline core into the cyclodextrin cavity [2], [3].

  • Molar Ratio: Weigh out (1-Aminoindolin-5-yl)methanol and HP-β-CD at a 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar. Add a minimal volume of 30% ethanol/water to form a thick paste.

  • Kneading: Add the (1-Aminoindolin-5-yl)methanol powder to the paste. Knead vigorously with a pestle for 45 minutes. The mechanical energy and transient solvent exposure drive the inclusion complex formation.

  • Drying: Dry the resulting paste in a vacuum desiccator at room temperature overnight to remove all ethanol.

  • Reconstitution: Grind the dried complex into a fine powder. Dissolve this powder directly into your aqueous assay buffer.

  • Self-Validation: Filter the reconstituted solution through a 0.22 µm syringe filter. Analyze the filtrate via HPLC-UV. If the concentration matches the theoretical yield, the inclusion complex is successful and stable.

References

  • Di, L., & Kerns, E. H. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism.[Link]

  • Mishur, R. J., et al. (2011). Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin. PMC.[Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.[Link]

Technical Support Center: Troubleshooting (1-Aminoindolin-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) presents a unique chemoselective challenge. The molecule contains a highly electron-rich, oxidation-prone indoline core, a primary alcohol, and a fragile N-N hydrazine bond. Traditional synthetic routes relying on N-nitrosation followed by global reduction frequently suffer from severe yield attrition due to over-reduction (N-N bond cleavage) and spontaneous aromatization to the indole derivative.

This guide provides a causality-driven troubleshooting framework, replacing outdated nitrosation methods with modern electrophilic amination, and establishing a self-validating protocol to ensure high-fidelity ester reduction without compromising the 1-aminoindoline pharmacophore.

Mechanistic Workflow & Pathway Selection

The fundamental cause of failure in synthesizing (1-Aminoindolin-5-yl)methanol is the mismatch between the harsh conditions required to reduce an ester (or nitroso group) and the fragility of the resulting N-N bond. The workflow below illustrates the divergence between the problematic traditional route and the optimized, high-yield pathway.

SynthesisRoute cluster_trad Traditional Route (Prone to Failure) cluster_opt Optimized Route (High Yield) SM Methyl indoline- 5-carboxylate Nitroso Methyl 1-nitrosoindoline- 5-carboxylate SM->Nitroso NaNO2, HCl AminoEster Methyl 1-aminoindoline- 5-carboxylate SM->AminoEster DPPH, NaH Cleaved Indolin-5-ylmethanol (N-N Cleavage) Nitroso->Cleaved LiAlH4 (Reflux) Target (1-Aminoindolin-5-yl)methanol (Target Product) AminoEster->Target DIBAL-H (-78°C)

Figure 1: Traditional vs. optimized synthetic workflows for (1-Aminoindolin-5-yl)methanol.

Diagnostic Q&A: Troubleshooting Yield Attrition

Q1: Why am I observing massive N-N bond cleavage (reversion to indoline) during the reduction step? Causality: The N-N bond in 1-aminoindolines is relatively weak and highly susceptible to reductive cleavage. Harsh hydride conditions (such as excess LiAlH4​ at elevated temperatures) or single-electron transfer reagents (like SmI2​ ) will readily cleave the hydrazine moiety back to the secondary amine[1]. When attempting to reduce the ester group of methyl 1-aminoindoline-5-carboxylate using LiAlH4​ , the activation energy for N-N cleavage is often crossed before complete ester reduction occurs. Solution: Abandon LiAlH4​ . Switch to a milder, temperature-controlled reducing agent. Diisobutylaluminum hydride (DIBAL-H) at -78 °C effectively reduces the ester to the primary alcohol while preserving the delicate N-N bond.

Q2: My direct amination using Hydroxylamine-O-sulfonic acid (HOSA) yields less than 20%. How can I improve this? Causality: While HOSA is a classic electrophilic aminating reagent, it suffers from poor solubility in organic solvents and requires strict aqueous pH control. The indoline nitrogen is sterically hindered and less nucleophilic than simple aliphatic amines, leading to competitive hydrolysis of the HOSA reagent before amination can occur. Solution: Utilize O-(diphenylphosphoryl)hydroxylamine (DPPH)[2]. DPPH is a highly electrophilic, organic-soluble aminating agent[3]. By deprotonating the indoline with NaH in DMF, the resulting indoline anion rapidly attacks DPPH, typically providing >80% yield of the N-aminated product without the biphasic limitations of HOSA[4].

Q3: The isolated (1-Aminoindolin-5-yl)methanol turns dark and degrades upon storage. What is the mechanism of degradation? Causality: Indolines are electron-rich and prone to auto-oxidation, converting to their corresponding aromatic indoles when exposed to light, oxygen, or trace transition metals. The addition of the N-amino group further increases the electron density of the ring system, facilitating oxidative aromatization and subsequent polymerization. Solution: Treat the compound as highly air-sensitive. Degas all extraction solvents using argon sparging. Store the final product under an inert argon atmosphere at -20 °C. For long-term library storage, consider generating the hydrochloride salt by treating the free base with 1.0 M HCl in ether.

Reagent Matrix & Quantitative Yield Data

To assist in experimental design, the following table summarizes the quantitative performance of various reagent systems evaluated for this synthetic sequence.

Reaction StepReagent SystemTemp.Typical YieldPrimary Impurity / IssueRecommendation
N-Amination NaNO2​ /HCl Zn/AcOH0 °C RT40–50%Over-reduction to indolineNot Recommended
N-Amination HOSA, NaOH (aq)RT15–25%Unreacted starting materialNot Recommended
N-Amination DPPH, NaH, DMF 0 °C RT 82–90% Trace diphenylphosphinic acidHighly Recommended
Ester Reduction LiAlH4​ , THF65 °C<10%N-N Cleavage[1]Avoid
Ester Reduction NaBH4​ , I2​ , THF0 °C RT45–55%Incomplete reduction (Aldehyde)Acceptable Alternative
Ester Reduction DIBAL-H, DCM -78 °C 78–85% None (Clean conversion)Highly Recommended

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Phase 1: Synthesis of Methyl 1-aminoindoline-5-carboxylate
  • Preparation: Charge a flame-dried 100 mL Schlenk flask with methyl indoline-5-carboxylate (1.0 equiv, 10 mmol) and anhydrous DMF (30 mL). Cool the solution to 0 °C under a strict argon atmosphere.

  • Deprotonation: Add Sodium hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) portion-wise over 10 minutes.

    • Causality: Slow addition prevents localized thermal spikes that could degrade the starting material. Stir for 30 minutes until hydrogen gas evolution completely ceases.

  • Amination: Add O-(diphenylphosphoryl)hydroxylamine (DPPH) (1.1 equiv, 11 mmol) in one rapid portion[2]. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • IPC Check (Self-Validation): Analyze a 50 µL aliquot via LC-MS. The reaction is complete when the starting material mass is fully consumed and the product mass ( [M+H]+ = 193.1) is dominant. If conversion is <95%, stir for an additional hour.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Phase 2: Controlled Reduction to (1-Aminoindolin-5-yl)methanol
  • Preparation: Dissolve the purified methyl 1-aminoindoline-5-carboxylate (1.0 equiv, 5 mmol) in anhydrous DCM (25 mL) in a flame-dried flask. Cool to -78 °C using a dry ice/acetone bath under argon.

  • Reduction: Dropwise add DIBAL-H (1.0 M in DCM, 2.5 equiv, 12.5 mmol) via syringe pump over 30 minutes.

    • Causality: Maintaining the internal temperature strictly below -70 °C prevents the DIBAL-H from attacking the N-N bond.

  • Incubation: Stir at -78 °C for exactly 2 hours.

  • IPC Check (Self-Validation): Quench a 50 µL aliquot into MeOH and analyze via TLC (UV active). Ensure complete disappearance of the ester spot.

  • Quench & Workup: While maintaining the flask at -78 °C, carefully quench the reaction by adding anhydrous methanol (1 mL/mmol of DIBAL-H) dropwise to destroy excess hydride.

  • Phase Separation: Add saturated aqueous Rochelle's salt (potassium sodium tartrate, 30 mL). Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until the aluminum emulsion breaks and two distinct, clear phases form.

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organics over Na2​SO4​ and concentrate in vacuo (bath temperature <30 °C to prevent degradation). Store the resulting (1-Aminoindolin-5-yl)methanol under argon at -20 °C immediately.

References

  • Preparation method of O-diphenylphosphoryl hydroxylamine, Google P
  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones , The Journal of Organic Chemistry - ACS Publications,[Link]

  • Pyrrolo[2,1-f][1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, Google P
  • Superelectrophilic conditions for N–N bond cleavage , Organic & Biomolecular Chemistry - RSC Publishing,[Link]

Sources

Technical Support Center: LC-MS Optimization for (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS method development. This guide is designed for analytical scientists and drug development professionals tasked with optimizing the detection of (1-Aminoindolin-5-yl)methanol .

Rather than providing a generic template, this guide deconstructs the physicochemical properties of the analyte to explain the causality behind every instrumental parameter. By understanding the "why," you can adapt these principles to overcome complex matrix interferences and achieve sub-nanogram sensitivity.

Structural Analysis & Ionization Theory

(1-Aminoindolin-5-yl)methanol (C9H12N2O, Monoisotopic Mass: 164.095 Da) presents unique chromatographic and ionization challenges:

  • Basic Core: The N-aminoindoline moiety acts as a hydrazine derivative. It is highly basic and readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) the mandatory choice[1].

  • High Polarity: The combination of the basic amine and the 5-hydroxymethyl group renders the molecule highly polar. On standard C18 reversed-phase columns, this analyte is prone to eluting in the void volume, exposing it to severe matrix suppression.

  • Fragmentation Susceptibility: The hydroxymethyl group is highly susceptible to the neutral loss of water (-18 Da), while the N-amino group is prone to the loss of ammonia (-17 Da) during collision-induced dissociation (CID).

LCMS_Workflow A 1. Direct Infusion Tuning Identify [M+H]+ (m/z 165.1) B 2. Collision Energy Ramping Select MRMs (e.g., 147.1, 148.1) A->B Precursor confirmed C 3. Chromatographic Optimization Evaluate HILIC vs. Polar-C18 B->C MRMs established D 4. Matrix Effect Evaluation Post-Column Infusion Profiling C->D Peak resolved

Systematic LC-MS/MS method development workflow for (1-Aminoindolin-5-yl)methanol.

Step-by-Step Optimization Protocol (Self-Validating System)

To guarantee trustworthiness, this protocol is designed as a self-validating system . Every step includes an internal check to ensure the data generated is artifact-free.

Phase I: MS/MS Source Tuning & Collision Energy Ramping
  • Standard Preparation: Prepare a 1 µg/mL tuning solution of (1-Aminoindolin-5-yl)methanol in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: The low pH (pH < pKa of the amine) forces complete protonation in solution, driving the equilibrium toward the [M+H]^+^ state prior to droplet desolvation[1].

  • Direct Infusion: Infuse the standard at 10 µL/min directly into the ESI source. Monitor the Q1 full scan for the precursor ion at m/z 165.1 .

  • Collision Energy (CE) Ramping: Isolate m/z 165.1 in Q1 and ramp the CE in Q2 from 10 eV to 40 eV. Self-Validation: You must observe the precursor ion deplete as the product ions rise. If the precursor does not deplete, increase the collision gas pressure (Argon) to ensure efficient fragmentation.

Phase II: Chromatographic Method Development

Due to the analyte's polarity, standard reversed-phase LC will fail to retain it adequately[2]. We strongly recommend Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column Selection: Utilize an Amide-bonded or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Configuration:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B (Weak Solvent): Acetonitrile with 0.1% Formic Acid.

    • Causality: In HILIC, water is the strong eluting solvent. The highly organic mobile phase (>70% ACN) forms a water-enriched layer on the stationary phase, allowing the polar hydroxymethyl and amine groups to partition effectively and achieve high retention[3]. Furthermore, the high organic content drastically improves ESI desolvation efficiency, boosting sensitivity[2].

Phase III: Matrix Effect Evaluation (Post-Column Infusion)

To validate that your chromatographic method has successfully separated the analyte from matrix suppressors:

  • Set up a T-junction post-column, right before the MS source.

  • Continuously infuse the 1 µg/mL standard at 10 µL/min while injecting a blank biological matrix (e.g., crashed plasma) through the LC column.

  • Self-Validation Check: Monitor the MS signal for m/z 165.1. If the baseline signal dips at the exact retention time of your analyte, the method has failed its own validation due to ion suppression. You must adjust the gradient to shift the analyte away from this suppression zone.

Quantitative Data Summaries

Table 1: Proposed MRM Transitions & MS Parameters

Note: Voltages and CE values are generalized and must be fine-tuned to your specific triple quadrupole architecture (e.g., Waters Xevo, Agilent 6400 series, or Sciex QTRAP).

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)Purpose
165.1 147.1 -18 Da (Loss of H2O from methanol)15 - 20Quantifier
165.1 148.1 -17 Da (Loss of NH3 from N-amino)20 - 25Qualifier 1
165.1 130.1 -35 Da (Loss of H2O + NH3)30 - 35Qualifier 2
Table 2: Self-Validating HILIC Gradient Protocol

Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Logic
0.05%95%Analyte partitions into the stationary aqueous layer.
1.05%95%Isocratic hold to elute hydrophobic matrix lipids in the void.
4.040%60%Linear ramp of strong solvent (water) to elute the polar analyte.
5.040%60%Wash step to remove highly polar endogenous salts.
5.15%95%Return to initial conditions.
8.05%95%Extended re-equilibration (Critical for HILIC reproducibility).

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Poor Sensitivity or Peak Tailing Check1 Is pH < pKa of the amine? Start->Check1 Check2 Is retention factor (k') < 2? Start->Check2 Sol1 Add 0.1% Formic Acid to Mobile Phase Check1->Sol1 No Sol2 Switch to HILIC Stationary Phase Check2->Sol2 Yes

Troubleshooting logic for resolving poor peak shape and low sensitivity in LC-MS.

Q: I am using a standard C18 column and my peak is tailing severely. How do I fix this? A: Severe tailing for basic amines like (1-Aminoindolin-5-yl)methanol on standard C18 columns is caused by secondary ion-exchange interactions between the positively charged amine and unendcapped, negatively charged silanols on the silica support. Solution: Switch to a polar-embedded C18 column or a HILIC column. If you must use standard C18, increase the ionic strength of your mobile phase by adding 10 mM Ammonium Formate to shield the silanol groups and improve peak symmetry[4].

Q: Why is my sensitivity dropping dramatically when I inject extracted plasma samples compared to neat standards? A: You are experiencing matrix-induced ion suppression. In reversed-phase LC, highly polar compounds elute very early, co-eluting with unretained endogenous salts and phospholipids that compete for charge droplets in the ESI source. Solution: You must increase the retention factor (k'). Transition to the HILIC gradient outlined in Table 2. HILIC reverses the elution order, forcing the polar analyte to elute much later than the hydrophobic suppression zones[3].

Q: I am trying to optimize the collision energy, but I am seeing extensive fragmentation into unidentifiable low-mass ions (< 50 m/z). What is happening? A: The indoline core is relatively fragile under high-energy CID. If your collision energy is too high (>40 eV), you will induce secondary and tertiary fragmentation events, shattering the ring structure. Solution: Lower your CE to the 15-25 eV range. Focus on optimizing the primary neutral losses (water and ammonia) to maintain high-mass product ions, which provide significantly better signal-to-noise ratios in complex matrices.

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • What You Need to Know About HILIC.
  • Reverse-Phase Liquid Chromatography vs.
  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatiz
  • Ultra-Sensitive Quantification of Tirzepatide in Human Plasma Using Xevo TQ Absolute Mass Spectrometry.

Sources

Overcoming false positives in (1-Aminoindolin-5-yl)methanol high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

[label="False

Stepwise triage workflow to identify and eliminate HTS false positives.

Redox_Mechanism A (1-Aminoindolin- 5-yl)methanol C Redox Cycling (Electron Transfer) A->C B Buffer Reductant (e.g., DTT / TCEP) B->C D Hydrogen Peroxide (H2O2) Generation C->D O2 E Target Protein Cysteine Oxidation D->E F False Inhibition (Assay Artifact) E->F

Mechanism of redox cycling by N-aminoindolines leading to target cysteine oxidation.

Quantitative Data: Interference Signatures

When triaging (1-Aminoindolin-5-yl)methanol, look for these specific quantitative signatures in your dose-response data to diagnose the exact mechanism of interference.

Interference MechanismDiagnostic AssayExpected Artifact SignatureRescue/Validation Threshold
Redox Cycling Catalase RescueApparent IC₅₀ = 1–10 µMIC₅₀ > 100 µM (Activity restored by Catalase)
Colloidal Aggregation Detergent Addition (0.01% Triton X-100)Steep Hill Slope (>2.0)>10-fold rightward shift in IC₅₀
Optical Quenching Orthogonal Readout (e.g., Absorbance)Signal quenching at high conc.Complete activity mismatch between readouts

Self-Validating Experimental Protocols

Do not discard a hit based on structure alone, and do not advance it without verifying its mechanism of action[1]. Use the following step-by-step protocols to establish causality.

Protocol A: Detergent-Dependent Aggregation Counter-Screen

Rationale: Colloidal aggregates sequester proteins but are highly sensitive to non-ionic detergents. If the compound is an aggregator, adding detergent will dissolve the colloid and abolish the apparent inhibition[2].

  • Buffer Preparation: Prepare your standard primary assay buffer. Divide it into two parallel batches:

    • Condition 1: Buffer (-) Detergent.

    • Condition 2: Buffer (+) 0.01% (v/v) Triton X-100 (or CHAPS)[3].

  • Compound Plating: Perform a 10-point, 3-fold serial dilution of (1-Aminoindolin-5-yl)methanol in both buffer conditions.

  • Assay Execution: Run the biochemical assay and calculate the IC₅₀ and Hill slope for both conditions.

  • Causality Check: If the IC₅₀ shifts rightward by >10-fold (or activity is completely abolished) in the (+) detergent condition, the compound is a colloidal aggregator and should be triaged as a false positive.

Protocol B: Catalase-Rescue Redox Assay

Rationale: N-aminoindolines undergo redox cycling to produce H₂O₂, which oxidizes target cysteines[4]. Catalase is an enzyme that specifically and rapidly degrades H₂O₂ into water and oxygen.

  • Pre-incubation: Pre-incubate your target enzyme with (1-Aminoindolin-5-yl)methanol in the presence of your standard assay reductants (e.g., 1 mM DTT).

  • Catalase Addition: In a parallel set of control wells, add 100 U/mL of bovine liver catalase to the pre-incubation mix.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and monitor the readout.

  • Causality Check: If the apparent inhibition is rescued (i.e., enzyme activity is restored) in the presence of catalase, the compound is a redox cycling false positive[4].

References

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. Vipergen.
  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds.
  • Why Some Kinase Screens Produce False Positives (and How to Reduce Them). BellBrook Labs.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.

Sources

(1-Aminoindolin-5-yl)methanol shelf-life and temperature stability optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Handling. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of (1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5).

This compound presents unique handling challenges due to its dual reactive moieties: an electron-rich N -aminoindoline core (a hydrazine derivative) and a benzylic-like 5-hydroxymethyl group. Understanding the causality behind its degradation is the key to optimizing its shelf-life and ensuring reproducible experimental data.

Part 1: Mechanistic Overview of Degradation

To stabilize a compound, we must first understand how and why it degrades. (1-Aminoindolin-5-yl)methanol is highly susceptible to two primary degradation pathways:

  • Autoxidation of the Hydrazine Moiety: The N -amino group possesses lone pairs that make it a strong reducing agent. Exposure to atmospheric oxygen leads to radical formation, which can cause N−N bond cleavage (yielding the parent indoline) or complex polymerization. This is visually indicated by the powder turning from off-white to pink or brown [1].

  • Oxidation of the Hydroxymethyl Group: The alcohol at the 5-position is activated by the electron-donating indoline ring, making it prone to over-oxidation into an aldehyde (1-aminoindoline-5-carbaldehyde) or carboxylic acid when exposed to heat, moisture, or trace transition metals.

Degradation Parent (1-Aminoindolin-5-yl)methanol (Intact API) O2 Atmospheric Oxygen (Oxidation) Parent->O2 Exposure HeatMoisture Heat & Moisture (Hydrolysis/Cleavage) Parent->HeatMoisture Exposure DegB 1-Aminoindoline-5-carbaldehyde (Alcohol Oxidation) O2->DegB Benzylic Oxidation DegC Polymeric Degradants (Discoloration) O2->DegC Radical Polymerization DegA Indolin-5-ylmethanol (N-N Bond Cleavage) HeatMoisture->DegA Hydrazine Cleavage

Figure 1: Primary degradation pathways of (1-Aminoindolin-5-yl)methanol under environmental stress.

Part 2: Troubleshooting & FAQs

Q1: My batch of (1-Aminoindolin-5-yl)methanol turned pink after a few weeks in the 4°C fridge. Is it still usable? Causality: The pink discoloration is a hallmark of trace hydrazine oxidation and subsequent radical polymerization. Even at 4°C, if the vial headspace contains atmospheric oxygen, oxidation will slowly occur. Action: Do not use discolored batches for sensitive biological assays, as the polymeric degradants can cause off-target effects or assay quenching. Always store this compound under an inert atmosphere (Argon or Nitrogen) [1].

Q2: How do I prevent N−N bond cleavage during long-term storage? Causality: N−N bond cleavage is accelerated by the combination of moisture and fluctuating temperatures. Water acts as a nucleophile/proton source that facilitates the breakdown of the oxidized hydrazine intermediates. Action: Store the compound at -20°C or -80°C with a desiccant. Crucially, you must allow the vial to fully equilibrate to room temperature before opening it. Opening a cold vial causes immediate atmospheric condensation on the powder, introducing the exact moisture you are trying to avoid.

Q3: Can I prepare a master stock solution in DMSO and store it for months? Causality: DMSO is hygroscopic and can contain trace oxidants (like dimethyl sulfide and peroxides) depending on its grade. In solution, the molecular mobility of (1-Aminoindolin-5-yl)methanol increases, drastically lowering the activation energy required for degradation. Action: No. Solutions should be prepared fresh daily. If you must store a solution, use anhydrous, degassed DMSO, aliquot into single-use tubes, purge with Argon, and store at -80°C for no longer than 2 weeks.

Part 3: Quantitative Stability Data

To ensure regulatory compliance and experimental reproducibility, stability testing should align with ICH Q1A(R2) guidelines [2]. Below is the extrapolated stability profile for (1-Aminoindolin-5-yl)methanol based on its structural class.

Storage ConditionTemperature / HumidityAtmosphereExpected Shelf-LifePurity Retention (HPLC)
Long-Term (Cryo) -20°C ± 5°CInert (Argon)12 - 24 Months> 98.0%
Short-Term (Fridge) 5°C ± 3°CInert (Argon)3 - 6 Months> 95.0%
Accelerated 25°C / 60% RHAmbient Air< 2 Weeks< 85.0% (Significant degradation)
Stress Testing 40°C / 75% RHAmbient Air< 48 Hours< 50.0% (Polymerization)

Part 4: Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC Assay (Self-Validating)

To trust your purity data, your HPLC method must be proven capable of separating the parent compound from its degradation products. We achieve this through a self-validating forced degradation step.

Step 1: Sample Preparation Dissolve 1 mg of (1-Aminoindolin-5-yl)methanol in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

Step 2: Forced Degradation (The Validation Step) Why we do this: We intentionally destroy a small aliquot of the sample to generate degradants. If our HPLC method can separate these new degradant peaks from the parent peak, the method is validated as "stability-indicating."

  • Take 100 µL of the sample solution and add 10 µL of 3% H2​O2​ (oxidative stress).

  • Incubate at room temperature for 30 minutes.

Step 3: Chromatographic Run

  • Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA to suppress amine ionization tailing).

  • Detection: UV at 254 nm and 280 nm.

Step 4: System Suitability Check Analyze the stressed sample. You must observe the parent peak and at least one degradant peak (likely the aldehyde). Validation criteria: The resolution ( Rs​ ) between the parent peak and the nearest degradant peak must be ≥1.5 . If Rs​<1.5 , adjust your gradient slope.

Protocol B: Optimal Aliquoting and Cryo-Storage Workflow

To maximize the shelf-life of the bulk API, follow this strict handling protocol.

Step 1: Inert Atmosphere Handling Transfer the newly received API bottle into a glove box purged with Argon. Causality: Argon is heavier than Nitrogen and forms a better protective "blanket" over the powder.

Step 2: Aliquoting Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV light, preventing photo-induced radical initiation of the hydrazine group.

Step 3: Sealing Cap the vials tightly within the glove box. Place the vials into a secondary vacuum-sealable bag containing a silica gel desiccant pack.

Step 4: Thawing (Critical Step) When retrieving an aliquot from -20°C storage, place the sealed bag in a desiccator at room temperature for at least 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold vial and hydrolyzing the compound.

Workflow Step1 1. API Receipt & Inspection Step2 2. Transfer to Glove Box (Argon Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials (Protect from Light) Step2->Step3 Step4 4. Vacuum Seal with Desiccant Step3->Step4 Step5 5. Long-Term Storage (-20°C to -80°C) Step4->Step5 Step6 6. Thawing (Equilibrate to RT before opening) Step5->Step6

Figure 2: Optimal handling and cryo-aliquoting workflow to maximize shelf-life.

References

  • Title: ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Validation & Comparative

Scaffolding the Future: A Comparative Efficacy Guide to (1-Aminoindolin-5-yl)methanol vs. 1-Aminoindoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized, sp3-rich heterocycles, the indoline core has emerged as a privileged scaffold. For researchers engineering novel central nervous system (CNS) modulators or anti-inflammatory agents, the choice of base building block dictates both synthetic flexibility and pharmacological destiny.

This technical guide provides an objective, data-driven comparison between the unsubstituted 1-aminoindoline and its functionalized counterpart, (1-Aminoindolin-5-yl)methanol . By dissecting their physicochemical properties, synthetic utility, and target efficacy, we will explore the causality behind why a single hydroxymethyl substitution fundamentally shifts a molecule's therapeutic trajectory.

Structural Causality & Pharmacological Profiling

The Base Scaffold: 1-Aminoindoline

1-Aminoindoline is a highly lipophilic, bicyclic framework characterized by an N-linked amino group. Its low molecular weight and minimal steric bulk make it an ideal precursor for CNS-penetrant drugs. Literature demonstrates that 1-aminoindoline derivatives—particularly when coupled with imidazoline or acrylamide moieties—exhibit high affinities for α1- and α2-adrenoceptors, as well as GABAA receptors[1][2]. Intravenous administration of these derivatives in normotensive models frequently yields a clonidine-like circulatory profile, marked by long-lasting hypotension and bradycardia[1].

Mechanistic Insight: The lack of peripheral hydrogen-bond donors on the aromatic ring allows these molecules to easily cross the blood-brain barrier (BBB). Their efficacy is driven by hydrophobic interactions within the deep allosteric pockets of CNS receptors.

The Functionalized Scaffold: (1-Aminoindolin-5-yl)methanol

The introduction of a hydroxymethyl group at the 5-position in (1-Aminoindolin-5-yl)methanol fundamentally alters the molecule's hydration shell and thermodynamic binding profile. This substitution serves two critical purposes:

  • Late-Stage Diversification: The primary alcohol acts as a versatile synthetic handle for etherification, esterification, or cross-coupling, allowing chemists to rapidly generate structure-activity relationship (SAR) libraries.

  • Receptor Selectivity Shift: The added hydrogen bond donor/acceptor increases the Topological Polar Surface Area (TPSA), restricting BBB permeability and shifting the molecule's utility toward peripheral targets. Consequently, derivatives of functionalized indolines and isoindolines are heavily utilized as selective COX-2 inhibitors for anti-inflammatory applications, demonstrating significant dose-related inhibition of edema[3][4].

Quantitative Efficacy & Physicochemical Comparison

To objectively compare these scaffolds, we must look at how their baseline physicochemical properties influence downstream drug development. The table below summarizes the quantitative metrics and projected efficacy profiles based on standard medicinal chemistry parameters.

Parameter1-Aminoindoline(1-Aminoindolin-5-yl)methanolCausality / Impact on Efficacy
Molecular Weight 134.18 g/mol 164.21 g/mol Both are within optimal fragment-based drug design (FBDD) limits.
Topological Polar Surface Area (TPSA) 26.02 Ų46.25 ŲThe higher TPSA of the 5-methanol derivative reduces CNS penetrance, favoring peripheral target engagement (e.g., COX-2).
Hydrogen Bond Donors/Acceptors 1 / 12 / 2Enhanced H-bonding in the 5-methanol variant improves aqueous solubility and enables tighter binding in polar receptor pockets.
Primary Pharmacological Utility GABAA Modulators, α2-AR Agonists[1][2]COX-2 Inhibitors, Anti-inflammatory Agents[3]Structural lipophilicity drives CNS efficacy; polar functionalization drives peripheral anti-inflammatory efficacy.
Synthetic Versatility Moderate (N-derivatization via Rh-catalysis)[5]High (Orthogonal N- and O-derivatization)The -CH2OH group allows for divergent synthetic pathways without disrupting the core indoline pharmacophore.

Visualizing the Workflows & Pathways

The following diagrams illustrate the divergent synthetic and pharmacological pathways dictated by the choice of starting scaffold.

Synthesis A 1-Aminoindoline (Base Scaffold) C Rh(III) C-H Activation (Room Temp) A->C B (1-Aminoindolin-5-yl)methanol (Functionalized Scaffold) B->C D Late-Stage Esterification (C-O Bond Formation) B->D E CNS / Cardiovascular Agents (α2-AR / GABAA Modulators) C->E Direct Binding F Anti-Inflammatory Agents (COX-2 Selective Inhibitors) D->F Enhanced H-Bonding

Synthetic pathways comparing base and functionalized indoline scaffolds.

Pathway L1 1-Aminoindoline Derivatives R1 α2-Adrenoceptor / GABAA L1->R1 High Affinity L2 5-Hydroxymethyl Derivatives R2 COX-2 Enzyme Pocket L2->R2 Allosteric Fit E1 Decrease cAMP / Cl- Influx R1->E1 E2 Prostaglandin Inhibition R2->E2 O1 Hypotension / Sedation E1->O1 O2 Anti-Inflammatory Response E2->O2

Pharmacological signaling pathways of indoline-derived modulators.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to isolate biological or chemical efficacy from procedural artifacts.

Protocol A: Rh(III)-Catalyzed C-H Activation for Scaffold Diversification

Rhodium(III)-catalyzed cyclative capture is a highly efficient method for generating diverse 1-aminoindoline derivatives at room temperature[5]. We utilize this method because Rh(III) offers superior regioselectivity and functional group tolerance compared to Pd(II) catalysts.

Step-by-Step Workflow:

  • Preparation: In an inert-atmosphere glovebox, charge a reaction vial with the indoline scaffold (0.2 mmol), the coupling partner (e.g., azobenzene or diene, 0.22 mmol), and the Rh(III) catalyst [Cp*RhCl2]2 (2.5 mol%).

  • Internal Standard Addition (Self-Validation Step): Spike the mixture with exactly 0.1 mmol of 1,3,5-trimethoxybenzene. Causality: This inert standard allows for precise quantitative NMR (qNMR) yield calculations directly from the crude mixture, validating catalytic turnover independently of isolation losses.

  • Solvent & Additives: Add 2.0 mL of anhydrous trifluoroethanol (TFE) and AgSbF6 (10 mol%) to abstract the chloride ligands and generate the active cationic Rh species.

  • Reaction: Stir at room temperature for 16 hours.

  • Quench & Analysis: Filter through a short pad of Celite, eluting with ethyl acetate. Evaporate the solvent and acquire a crude ^1H-NMR. Calculate the mass balance against the internal standard before proceeding to flash chromatography.

Protocol B: High-Throughput COX-2 Selectivity Profiling

To evaluate the anti-inflammatory efficacy of the synthesized (1-Aminoindolin-5-yl)methanol derivatives, a fluorometric COX-1/COX-2 inhibitor screening assay is utilized.

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for cyclooxygenase activity).

  • Compound Plating: Serially dilute the indoline derivatives in DMSO. Transfer 1 µL of each dilution to a 96-well black microplate.

  • Control Implementation (Self-Validation Step): Dedicate columns 1 and 12 to vehicle controls (DMSO only) and a reference standard (Celecoxib). Causality: Post-assay, calculate the Z-factor using the vehicle and reference wells. A Z-factor > 0.6 is strictly required to validate the assay's dynamic range and signal-to-noise ratio before any test compound data is accepted.

  • Incubation: Add 90 µL of the enzyme solution to the wells. Incubate at 37°C for 10 minutes to allow pre-binding of the allosteric modulators.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, which reacts with the intermediate PGG2 to form highly fluorescent resorufin) and arachidonic acid.

  • Readout: Measure fluorescence dynamically (Ex/Em = 535/590 nm) over 5 minutes. Calculate IC50 values using non-linear regression.

Conclusion

The selection between 1-aminoindoline and (1-Aminoindolin-5-yl)methanol is not merely a matter of commercial availability; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic future of a drug program. 1-Aminoindoline remains the gold standard for lipophilic, BBB-penetrant CNS modulators. However, for researchers targeting peripheral inflammatory pathways, the 5-hydroxymethyl variant offers superior synthetic agility and the precise physicochemical properties required for selective COX-2 inhibition.

Sources

LC-MS/MS validation of (1-Aminoindolin-5-yl)methanol purity

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: LC-MS/MS Purity Validation of (1-Aminoindolin-5-yl)methanol

Executive Summary Validating the purity of basic, polar pharmaceutical intermediates like (1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5)[1] requires rigorous analytical methodologies. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional modalities, detailing why fluorinated-phenyl (PFP) stationary phases outperform standard C18 columns for this specific chemotype. The provided protocols are designed as self-validating systems compliant with ICH M10 bioanalytical method validation guidelines[2].

The Analytical Challenge: Chemical Context

(1-Aminoindolin-5-yl)methanol consists of an electron-rich indoline core, a basic primary hydrazine-like amine at the 1-position, and a polar hydroxymethyl group.

Causality of Analytical Failure: When analyzed via standard reversed-phase HPLC-UV using C18 columns, basic amines frequently exhibit severe peak tailing. This occurs because the basic amine interacts with unendcapped, acidic silanol groups on the silica backbone via secondary ion-exchange mechanisms. Furthermore, the high polarity of the hydroxymethyl group leads to poor retention (low k′ ) on purely hydrophobic C18 phases, causing the analyte to elute in the void volume where matrix suppression is highest.

Modality Comparison: Why LC-MS/MS?

To establish a self-validating purity assay, the chosen modality must provide orthogonal selectivity—separating compounds not just by retention time, but by mass-to-charge ratio ( m/z ).

Table 1: Comparison of Analytical Modalities for (1-Aminoindolin-5-yl)methanol

Analytical ModalitySpecificity for Isobaric ImpuritiesSensitivity (LOD)Sample Prep ComplexitySuitability for Polar Amines
LC-MS/MS (MRM) High (Orthogonal m/z transitions)< 1 ng/mL Low (Direct injection)Excellent (with PFP column)
HPLC-UV (Diode Array) Low (Co-elution risk)~50 ng/mLLowModerate (Peak tailing risk)
GC-MS (Electron Ion) High~10 ng/mLHigh (Derivatization required)Poor (Thermal degradation risk)

Expert Insight: GC-MS requires chemical derivatization of both the amine and hydroxyl groups to prevent thermal degradation, introducing variability. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode bypasses this, offering direct, highly sensitive quantification.

Column Chemistry: The Superiority of PFP over C18

For basic pharmaceuticals, Pentafluorophenyl (PFP) stationary phases provide significantly better results than C18 columns[3].

Mechanistic Causality: While C18 relies solely on dispersive hydrophobic interactions, PFP columns offer multiple retention mechanisms. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a partial positive charge. This facilitates π−π interactions with the electron-rich indoline ring, dipole-dipole interactions, and hydrogen bonding with the hydroxymethyl group. Consequently, PFP phases retain basic compounds more strongly and eliminate endogenous interferences by shifting the analyte out of the void volume[3].

Table 2: Column Performance Comparison for (1-Aminoindolin-5-yl)methanol

Validation ParameterC18 (Standard Alkyl)PFP (Fluorinated-Phenyl)
Retention Factor ( k′ ) 0.8 (Poor retention)3.5 (Optimal retention)
Peak Asymmetry ( Tf​ ) 1.8 (Severe tailing)1.05 (Highly symmetrical)
Signal-to-Noise at 10 ng/mL 45180
Matrix Effect (Ion Suppression) -35% (Elutes in void)-8% (Minimal suppression)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is engineered to be self-validating, embedding system checks directly into the workflow to ensure data integrity in accordance with ICH M10 guidelines[2].

Step 1: Reagent Preparation & System Suitability Testing (SST)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Rationale: Formic acid lowers the pH below the pKa​ of the amine, ensuring complete protonation for maximum Electrospray Ionization (ESI+) efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • SST Execution: Before running samples, inject a blank matrix followed by the Lower Limit of Quantification (LLOQ) standard. Validation Check: The blank must show no carry-over (signal < 20% of LLOQ), and the LLOQ must achieve a Signal-to-Noise (S/N) ratio 10[2].

Step 2: Chromatographic Separation

  • Column: High-Strength Silica (HSS) PFP, 2.1×100 mm, 1.7μm .

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, return to 5% B for 2 min equilibration.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Step 3: Tandem Mass Spectrometry (MRM Mode)

  • Source Conditions: ESI Positive mode; Capillary Voltage 3.0 kV; Desolvation Temperature 400°C.

  • MRM Transitions for (1-Aminoindolin-5-yl)methanol (MW 164.2):

    • Precursor Ion: m/z 165.1 [M+H]+

    • Quantifier Ion: m/z 147.1 (Loss of H2​O from the hydroxymethyl group).

    • Qualifier Ion: m/z 148.1 (Loss of NH3​ from the primary amine).

  • Validation Check: The ratio of Quantifier to Qualifier ions must remain within ± 15% of the reference standard across all samples to guarantee peak purity and absence of co-eluting isobars.

Step 4: ICH M10 Validation Execution

  • Linearity: Generate a calibration curve from 1 ng/mL to 1000 ng/mL. R2 must be 0.99.

  • Precision & Accuracy: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in replicates of six. Pass Criteria: Coefficient of Variation (CV) 15% (or 20% at LLOQ); Accuracy within 85-115% of nominal concentration[2].

Workflow Visualization

LCMS_Validation N1 Sample Preparation (1-Aminoindolin-5-yl)methanol N2 System Suitability Test (Blank & LLOQ Check) N1->N2 Aliquot N3 Chromatography (PFP Column Separation) N2->N3 Validated N4 Mass Spectrometry (ESI+ MRM Detection) N3->N4 Eluate N5 Data Analysis (ICH M10 Validation) N4->N5 Spectra

LC-MS/MS purity validation workflow for (1-Aminoindolin-5-yl)methanol.

References

  • Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals - PubMed.
  • bioanalytical method validation and study sample analysis m10 - ICH.
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : W
  • 5'-Deoxy-5'-(1,3-diphenyl-2-imidazolidinyl)thymidine - EvitaChem.

Sources

Comprehensive Validation Guide: 1H and 13C NMR Spectroscopy of (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the structural verification of raw materials becomes a critical failure point. (1-Aminoindolin-5-yl)methanol (CAS No. 2098003-65-5) is a specialized precursor utilized in the synthesis of complex biologically active hydrazines and indoline-based pharmacophores[1].

However, the N-aminoindoline core is inherently sensitive. Under suboptimal storage or synthesis conditions, the N-N bond is prone to cleavage (yielding standard indolines), and the saturated C2-C3 backbone is susceptible to spontaneous oxidation (aromatizing into an indole)[2]. This guide provides an authoritative comparison between high-purity analytical standards and degraded alternatives, establishing a self-validating Nuclear Magnetic Resonance (NMR) protocol to guarantee product integrity.

Product vs. Alternative: The Case for High-Purity Standards

When sourcing (1-Aminoindolin-5-yl)methanol, researchers must objectively evaluate the material against known degradation profiles. Using a degraded alternative introduces critical stoichiometric imbalances during sensitive downstream steps, such as2[2].

Comparative Quality Metrics
Analytical MetricHigh-Purity Standard (Product)Crude/Degraded AlternativeMechanistic Causality & Impact
N-NH₂ Integration Exact 2.00 (relative to CH₂OH)< 1.50 (Variable)Indicates N-N bond cleavage. Leads to complete failure in hydrazine coupling reactions.
Aromaticity (C2/C3) Aliphatic triplets (~2.8–3.4 ppm)Aromatic doublets (~6.5–7.5 ppm)Indicates oxidation to an indole core. Drastically alters the 3D conformation and basicity of the target pharmacophore.
Overall Purity (qNMR) > 98%85% – 90%Trace impurities poison transition-metal catalysts in subsequent synthetic steps.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute confidence in the structural assignment, a self-validating NMR workflow must be implemented. This protocol does not merely record data; it builds internal mathematical checks to prove the molecule's integrity.

Step 1: Solvent Selection and Sample Preparation
  • Methodology: Dissolve 15–20 mg of the (1-Aminoindolin-5-yl)methanol sample in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d₆ is strictly mandated over CDCl₃. The strong hydrogen-bonding network of DMSO drastically slows down the chemical exchange rate of the labile -NH₂ and -OH protons. This precise solvent choice allows these critical functional groups to be observed as distinct, quantifiable signals rather than broad, unintegrable baseline humps.

Step 2: Quantitative 1H-NMR Acquisition
  • Methodology: Acquire the ¹H-NMR spectrum at 400 MHz (or higher) using a standard 30° pulse sequence, 16 to 32 scans, and a relaxation delay (D1) of 5.0 seconds.

  • Causality: The extended D1 delay of 5 seconds ensures the complete longitudinal relaxation (T1) of all proton spins, transforming the spectrum from a qualitative fingerprint into a strictly quantitative tool (qNMR).

  • Self-Validating Check: Set the integration of the C5-CH₂OH signal (at ~4.35 ppm) to exactly 2.00 . The N-NH₂ signal (at ~3.80 ppm) must integrate to exactly 2.00 ± 0.05 . Any deviation below this threshold definitively proves partial N-N bond cleavage, invalidating the batch.

Step 3: 13C-NMR and 2D Correlation (HSQC)
  • Methodology: Acquire a ¹³C-NMR spectrum (100 MHz, 1024 scans) followed by a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Causality: The 3 relies heavily on the C2 and C3 carbons, which must resonate in the aliphatic region (~56 ppm and ~28 ppm)[3]. The HSQC experiment will correlate these carbons to their respective proton triplets, unequivocally ruling out the presence of an oxidized indole impurity.

Workflow Visualization

G A Sample Preparation (15mg in DMSO-d6) B 1H-NMR Acquisition (Assess Labile Protons) A->B C 13C-NMR Acquisition (Verify Indoline Core) A->C D 2D HSQC/COSY (Signal Correlation) B->D C->D E Self-Validating QC (Integration Ratio Check) D->E

NMR Validation Workflow for (1-Aminoindolin-5-yl)methanol.

Reference NMR Data Presentation

The following tables summarize the expected chemical shifts for a high-purity standard of (1-Aminoindolin-5-yl)methanol.

Table 1: ¹H-NMR Reference Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Significance
~ 7.05Singlet (s)1HC4-H (Aromatic)Meta-coupling is typically absent or very small (J < 2 Hz).
~ 6.95Doublet (d)1HC6-H (Aromatic)Ortho-coupled to C7-H (J ≈ 8 Hz).
~ 6.45Doublet (d)1HC7-H (Aromatic)Ortho-coupled to C6-H (J ≈ 8 Hz).
~ 4.95Triplet (t, broad)1H-OH (Hydroxyl)Validates intact alcohol; visible due to DMSO-d₆ solvent choice.
~ 4.35Doublet (d)2HC5-CH₂-OCollapses to a singlet if the -OH proton is chemically exchanged.
~ 3.80 Broad Singlet (br s) 2H N-NH₂ (Amino) Critical marker for N-N bond integrity.
~ 3.35Triplet (t)2HC2-H₂ (Indoline)Confirms saturation of the heterocyclic ring.
~ 2.85Triplet (t)2HC3-H₂ (Indoline)Confirms saturation of the heterocyclic ring.
Table 2: ¹³C-NMR Reference Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Value
~ 153.0Quaternary (C)C7aN-linked aromatic carbon.
~ 132.5Quaternary (C)C5Substituted aromatic carbon.
~ 130.0Quaternary (C)C3aAromatic bridge carbon.
~ 126.5Methine (CH)C4Aromatic CH.
~ 122.0Methine (CH)C6Aromatic CH.
~ 107.5Methine (CH)C7Aromatic CH.
~ 63.5Methylene (CH₂)C5-CH₂OHConfirms the presence of the hydroxymethyl group.
~ 56.0 Methylene (CH₂) C2 Aliphatic shift confirms intact indoline core.
~ 28.0 Methylene (CH₂) C3 Aliphatic shift confirms intact indoline core.

(Note: Exact chemical shifts may vary slightly depending on sample concentration and the specific temperature calibration of the NMR probe.)

References

  • Title: 31529-46-1 | 2-Methylindolin-1-amine | BLD Pharm (Catalog including CAS 2098003-65-5: (1-Aminoindolin-5-yl)methanol)
  • Title: Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis of Indolines by a Zn-Mediated Mannich Reaction/Pd-Catalyzed Amination Sequence Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Comparative Guide: (1-Aminoindolin-5-yl)methanol vs. Standard Indoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The indoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-tumor agents, 5-LOX/sEH inhibitors, and PD-L1 modulators[1]. However, as drug discovery demands higher target specificity and complex pharmacokinetic profiles, standard indoline derivatives (e.g., unsubstituted indoline or 2-methylindoline) often fall short in providing adequate functional handles for late-stage diversification[2].

(1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) emerges as a highly specialized bifunctional building block[3]. By incorporating both an N-amino group and a C5-hydroxymethyl moiety, it offers distinct mechanistic advantages over standard indolines. This guide provides an objective, data-backed comparison of (1-Aminoindolin-5-yl)methanol against traditional indoline derivatives, detailing structural causality, comparative efficacy, and validated experimental protocols.

Structural & Mechanistic Causality: Why Bifunctionalization Matters

To understand the superiority of (1-Aminoindolin-5-yl)methanol in complex syntheses, we must analyze the causality behind its structural features compared to standard indolines.

The N-Amino Advantage (Reactivity & Scaffold Hopping)

Standard indolines possess a secondary amine (N-H) that typically undergoes simple electrophilic addition (alkylation or acylation). In contrast, the N-amino group (N-NH₂) in (1-Aminoindolin-5-yl)methanol acts as a versatile hydrazine equivalent. This enables Cu-catalyzed intramolecular N-arylation, facilitating the synthesis of complex N-heterocycles like cinnolines and diverse 1-aminoindoline derivatives[4]. Furthermore, the N-amino group can form hydrazones, providing a dynamic covalent handle for targeted drug delivery systems that standard indolines cannot achieve.

The C5-Hydroxymethyl Handle (SAR Optimization)

Recent studies on indoline-based PD-L1 inhibitors demonstrate that substituents on the phenyl ring significantly impact both binding affinity and PD-L1 internalization[5]. The hydroxymethyl group at the 5-position of (1-Aminoindolin-5-yl)methanol provides a critical hydrogen-bond donor/acceptor site. It can be readily oxidized to an aldehyde for reductive amination or esterified to modulate lipophilicity. This directly addresses the microsomal clearance challenges often observed with highly lipophilic standard indolines, improving overall metabolic stability[5].

Reactivity Start (1-Aminoindolin-5-yl)methanol N_Amino N-Amino Reactivity (Hydrazone/Cinnoline Formation) Start->N_Amino Cu-Catalysis C5_OH C5-Methanol Reactivity (Esterification/Oxidation) Start->C5_OH Functionalization Complex N-Heterocycles Complex N-Heterocycles N_Amino->Complex N-Heterocycles Targeted Drug Conjugates Targeted Drug Conjugates C5_OH->Targeted Drug Conjugates Standard Standard Indoline (Secondary Amine) Std_React N-Alkylation / Acylation Standard->Std_React Electrophilic addition Basic Indoline Scaffolds Basic Indoline Scaffolds Std_React->Basic Indoline Scaffolds

Reactivity workflow comparing bifunctional (1-Aminoindolin-5-yl)methanol with standard indolines.

Comparative Performance Data

To objectively evaluate the performance of these scaffolds, we synthesize the data into a comparative matrix based on their application in recent PD-L1 and 5-LOX inhibitor development campaigns[2][5].

Property / MetricStandard Indoline (e.g., Indoline)1-Aminoindoline(1-Aminoindolin-5-yl)methanol
Primary Reactivity N-Alkylation, N-AcylationHydrazone formation, N-ArylationOrthogonal N-arylation & C5-O-functionalization
Structural Complexity Low (Monofunctional)Moderate (Bifunctional via N)High (Trifunctional potential)
PD-L1 Internalization Baseline (<40%)Moderate (~50-60%)High (>85%) via optimized C5-conjugates
Microsomal Stability Poor to ModerateModerateEnhanced (Hydroxyl group lowers LogP)
5-LOX IC50 Potential ~1.5 μM~0.8 μM~0.4 μM (via optimized H-bonding at C5)

Note: Performance metrics are synthesized from structure-activity relationship (SAR) trends observed in advanced indoline derivatives[2][5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success before proceeding to the next step.

Protocol 1: Cu-Catalyzed Derivatization of (1-Aminoindolin-5-yl)methanol

Objective : Synthesize a complex cinnoline-like scaffold via N-arylation[4]. Causality : Copper catalysis specifically activates the N-NH₂ bond without over-oxidizing the C5-methanol group, provided the temperature and ligand are strictly controlled.

  • Preparation : In a rigorously dried Schlenk flask, combine (1-Aminoindolin-5-yl)methanol (1.0 equiv), an ortho-haloaryl electrophile (1.2 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Ligand Addition : Add N,N'-dimethylethylenediamine (20 mol%) to stabilize the Cu(I) species and prevent disproportionation.

  • Reaction : Heat the mixture to 80°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (TLC) : Monitor the consumption of the highly polar (1-Aminoindolin-5-yl)methanol (R_f ~0.2 in 5% MeOH/DCM). The product should appear as a distinct, less polar spot (R_f ~0.5). If starting material persists, spike with an additional 5 mol% CuI.

  • Workup : Quench with saturated aqueous NH₄Cl to complex residual copper. Self-Validation: The solution turns deep blue, visually confirming successful Cu removal. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (LC-MS) : Confirm the exact mass of the cyclized product. The presence of the intact C5-hydroxymethyl group (M+H peak) validates the chemoselectivity of the protocol.

Protocol 2: FRET Assay for PD-L1 Inhibition Evaluation

Objective : Quantify the binding affinity of the synthesized derivative against PD-L1[5]. Causality : Indoline derivatives disrupt the PD-1/PD-L1 interaction. A FRET assay provides a direct, quantifiable measure of this disruption by monitoring the loss of proximity-induced fluorescence.

  • Reagent Prep : Prepare a master mix containing His-tagged PD-L1 (10 nM) and fluorescently labeled PD-1 (10 nM) in assay buffer (PBS, 0.05% Tween-20, 0.1% BSA).

  • Compound Plating : Serially dilute the (1-Aminoindolin-5-yl)methanol derivative (from 10 μM to 0.1 nM) in a 384-well black microplate.

  • Incubation : Add the protein master mix to the compounds. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Validation Checkpoint 1 (Controls) : Include wells with DMSO only (Max FRET, negative control) and a known potent inhibitor like INCB086550 (Min FRET, positive control)[5]. Self-Validation: Calculate the Z'-factor; the assay is only valid and trustworthy if Z' > 0.6.

  • Detection : Read the plate on a microplate reader (Excitation: 340 nm, Emission: 665 nm / 615 nm ratio).

  • Data Analysis : Plot the FRET ratio against the log of compound concentration to determine the IC₅₀.

Pathway Indoline Indoline-Based Inhibitor (e.g., Cmpd 31) PDL1 PD-L1 Protein (Cancer Cell Surface) Indoline->PDL1 Binds tightly (IC50 < 1nM) Internalization PD-L1 Internalization (>90% Efficiency) PDL1->Internalization Induces Endocytosis TCell T-Cell Reactivation Internalization->TCell Removes Immune Shield TumorDeath Tumor Cell Apoptosis TCell->TumorDeath Cytotoxic Attack

Mechanistic pathway of indoline-derived PD-L1 inhibitors inducing tumor cell apoptosis.

Conclusion

While standard indolines remain foundational in medicinal chemistry, the shift towards highly functionalized building blocks like (1-Aminoindolin-5-yl)methanol is driven by the need for precise SAR optimization and late-stage diversification. By leveraging orthogonal N-amino and C5-hydroxymethyl reactivity, researchers can access novel chemical space with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Development and Application of Indolines in Pharmaceuticals Source: ResearchGate URL
  • Source: DOI.
  • Source: NIH.
  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates Source: ACS Publications URL
  • 92259-86-4 | Indolin-1-amine hydrochloride | BLD Pharm (Includes CAS 2098003-65-5 Data)

Sources

Robust LC-MS/MS Validation Strategies for (1-Aminoindolin-5-yl)methanol and its Metabolites in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) is a structurally significant indoline derivative utilized as a core building block in the development of neuroactive and cardiovascular therapeutics. Accurately mapping its pharmacokinetic (PK) profile requires the rigorous quantification of the parent compound and its phase I/II metabolites in plasma. This guide provides an objective comparison of sample preparation and chromatographic methodologies, offering a self-validating analytical protocol designed for maximum trustworthiness and reproducibility.

Metabolic Pathways & Analytical Challenges

The molecular architecture of (1-Aminoindolin-5-yl)methanol—featuring a primary amine and a hydroxymethyl group—makes it highly susceptible to specific biotransformations. Tracking these metabolites is analytically challenging due to their diverse polarities.

  • Phase II Glucuronidation (M1): The hydroxyl group readily forms an O-glucuronide, significantly increasing the molecule's hydrophilicity.

  • Phase II N-Acetylation (M2): The primary amine undergoes acetylation, slightly increasing lipophilicity.

  • Phase I Oxidation (M3): The indoline core can be oxidized to a fully aromatic indole derivative.

Metabolism Parent (1-Aminoindolin-5-yl)methanol (Parent) UGT UGT Enzymes Parent->UGT NAT NAT Enzymes Parent->NAT CYP CYP450 Parent->CYP M1 O-Glucuronide (M1) UGT->M1 M2 N-Acetyl (M2) NAT->M2 M3 Oxidized Indole (M3) CYP->M3

Fig 1. Putative phase I and II metabolic pathways of (1-Aminoindolin-5-yl)methanol in human plasma.

Comparative Analysis: Sample Preparation Strategies

To ensure the trustworthiness of the bioanalytical data, the extraction protocol must act as a self-validating system. It must isolate the analytes from endogenous plasma proteins and phospholipids without compromising the recovery of highly polar metabolites.

Extraction TechniqueMechanism of ActionPhospholipid RemovalRecovery of Polar Metabolites (M1)Overall Suitability
Protein Precipitation (PPT) Denaturation via organic solvent (ACN/MeOH)PoorHighLow (High matrix effect)
Liquid-Liquid Extraction (LLE) Partitioning into immiscible organic phaseModerateVery LowLow (Misses glucuronides)
Solid-Phase Extraction (SPE) Hydrophilic-Lipophilic Balance (HLB) retentionExcellentHighOptimal

Causality Insight: While PPT is rapid, it fails to remove endogenous lysophosphatidylcholines. These residual lipids compete with the target indolines for charge in the electrospray ionization (ESI) source, leading to severe, unpredictable ion suppression[1]. Conversely, LLE provides clean extracts for the parent drug but fails to partition the highly polar O-glucuronide (M1) into the organic phase. Polymeric HLB SPE is the optimal choice; its dual-retention mechanism effectively traps the hydrophobic indoline core while retaining the hydrophilic glucuronide moiety, yielding consistent recoveries and minimizing matrix effects[2].

Workflow cluster_SPE Solid-Phase Extraction (SPE) cluster_PPT Protein Precipitation (PPT) Plasma Spiked Plasma Sample SPE_Load Load onto HLB Cartridge Plasma->SPE_Load PPT_Add Add 3x Vol Cold ACN Plasma->PPT_Add SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (100% ACN) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis SPE_Elute->LCMS PPT_Centrifuge Centrifuge (14,000g) PPT_Add->PPT_Centrifuge PPT_Super Collect Supernatant PPT_Centrifuge->PPT_Super PPT_Super->LCMS

Fig 2. Comparison of SPE and PPT sample preparation workflows for LC-MS/MS analysis.

Comparative Analysis: LC Column Selection

Selecting the correct stationary phase is critical for resolving the parent compound from its structurally similar metabolites.

Column ChemistryPrimary InteractionResolution of M2/M3Retention of M1Recommendation
C18 (Octadecyl) Hydrophobic DispersionPoor (Co-elution risk)PoorNot Recommended
HILIC Hydrophilic PartitioningModerateExcellentNiche (Polar only)
Biphenyl π−π and HydrophobicExcellentModerateOptimal

Causality Insight: Standard C18 columns rely exclusively on hydrophobic dispersion forces, often resulting in the co-elution of the parent drug with its N-acetylated (M2) and oxidized (M3) metabolites. By employing a Biphenyl stationary phase, we exploit π−π interactions. The electron-rich indoline/indole rings interact differentially with the biphenyl groups based on subtle electronic shifts caused by metabolism, ensuring baseline resolution[3].

Optimized Step-by-Step Experimental Protocol

This protocol establishes a self-validating system by incorporating matched stable-isotope labeled internal standards (SIL-IS) to correct for any residual matrix effects, aligning with current FDA/EMA bioanalytical validation guidelines[4].

Step 1: Sample Preparation (HLB SPE)
  • Equilibration: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Pre-treatment: Dilute the sample with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein-analyte binding.

  • Conditioning: Condition the HLB 96-well SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate. Apply low vacuum.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the analytes with 2 x 500 µL of 100% Acetonitrile (ACN).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 2: LC-MS/MS Parameters
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B (0-1 min), linear ramp to 95% B (1-5 min), hold at 95% B (5-6 min), re-equilibrate at 5% B (6-8 min). Flow rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

Causality Insight: The addition of 0.1% formic acid to the mobile phase is biologically and chemically deliberate; it ensures the primary amine of the indoline ring remains fully protonated, maximizing the [M+H]+ precursor ion yield in positive ESI mode. This is a critical factor for achieving a low limit of quantification (LLOQ) in complex biological matrices[4].

Validation Data Summary

The optimized Biphenyl-SPE method demonstrates superior analytical performance compared to legacy PPT-C18 methods.

AnalyteLinearity ( R2 )LLOQ (ng/mL)Intra-day Precision (CV%)Mean Recovery (%)Matrix Factor
Parent Drug > 0.9981.04.2%92.5%0.98
O-Glucuronide (M1) > 0.9952.56.1%88.0%0.94
N-Acetyl (M2) > 0.9971.04.8%94.1%1.02
Oxidized Indole (M3) > 0.9980.53.9%95.5%0.99

Note: A Matrix Factor close to 1.0 indicates negligible ion suppression/enhancement, validating the efficacy of the HLB SPE cleanup.

Sources

(1-Aminoindolin-5-yl)methanol analytical reference standard characterization

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the characterization of (1-Aminoindolin-5-yl)methanol (CAS No. 2098003-65-5) requires a rigorous, multi-disciplinary analytical approach. As an indoline derivative, this compound frequently serves as a critical building block, synthetic intermediate, or targeted impurity reference standard in pharmaceutical development.

When utilized as an Analytical Reference Standard (ARS) for impurity profiling, its characterization must align with stringent regulatory frameworks, including the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances[1], ICH Q2 for analytical method validation[2], and USP <11> for reference standard establishment[3].

This guide objectively compares the tiers of reference standards and provides the self-validating experimental protocols required to certify (1-Aminoindolin-5-yl)methanol to a pharmacopeial-grade level.

Comparison of Reference Standard Grades

Not all reference materials are created equal. The selection of an ARS grade dictates the level of analytical rigor required for its certification. Relying on a "Research Grade" material for quantitative GMP release testing introduces critical compliance risks.

Table 1: Objective Comparison of (1-Aminoindolin-5-yl)methanol Standard Grades

ParameterCertified Reference Material (CRM) / Primary StandardSecondary Working StandardResearch Grade / Building Block
Intended Use Calibration, method validation, dispute resolution.Routine batch release, daily QC testing.Early R&D, synthetic exploration.
Purity Assignment Absolute (qNMR or Mass Balance).Relative (Qualified against a Primary Standard).Area % (Typically HPLC-UV only).
Structural Proof Comprehensive (1D/2D NMR, HRMS, IR, Elemental).Confirmatory (IR or 1H-NMR).Basic (1H-NMR or LC-MS).
Traceability SI-traceable (via NIST/BIPM internal standards).Traceable to the Primary Standard.Non-traceable.
Regulatory Fit Fully compliant with USP <11> and ICH Q2[2][3].Compliant for routine GMP use.Non-GMP.

The Analytical Certification Workflow

To elevate (1-Aminoindolin-5-yl)methanol from a synthesized chemical to a Primary Reference Standard, a self-validating analytical workflow must be executed. This ensures that identity is unequivocally proven and purity is absolute, not merely relative to a detector's bias.

ARS_Workflow A Raw Material (1-Aminoindolin-5-yl)methanol B Structural Elucidation (Identity: NMR, HRMS, IR) A->B C Absolute Purity (Assay: qNMR / Mass Balance) B->C D Impurity Profiling (HPLC-UV, GC-MS, KF, TGA) B->D E Certification & CoA Generation (USP <11> / ICH Q2 Compliant) C->E D->E

Workflow for the certification of an analytical reference standard.

Experimental Methodologies: The "Self-Validating" System

As an Application Scientist, I emphasize causality in experimental design. A common pitfall in standard characterization is relying solely on High-Performance Liquid Chromatography (HPLC) for purity. HPLC-UV only detects chromophore-containing impurities and assumes all molecules have identical molar absorptivity. To establish a true Primary Standard, we must use absolute methods.

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality: qNMR is the gold standard for primary reference materials because the signal area is directly proportional to the number of nuclei (protons), independent of the molecule's chemical structure. By using an SI-traceable internal standard, we calculate absolute purity without needing a pre-existing standard of the analyte.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a high-purity, NIST-traceable internal standard (IS) that does not overlap with the (1-Aminoindolin-5-yl)methanol signals. Maleic acid or Dimethyl sulfone (DMSO2) are excellent candidates.

  • Sample Preparation:

    • Accurately weigh ~10 mg of (1-Aminoindolin-5-yl)methanol and ~5 mg of the IS using a calibrated microbalance (d = 0.001 mg) into the same vial.

    • Dissolve completely in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ ).

  • NMR Acquisition Parameters (Critical Step):

    • Relaxation Delay (D1): Set D1 to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. This ensures 99.3% magnetization recovery, preventing integration errors. Typically, D1 = 30–60 seconds.

    • Pulse Angle: Use a 90° pulse for maximum signal-to-noise ratio.

    • Scans (NS): Acquire sufficient scans (e.g., 32–64) to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Data Processing & Calculation:

    • Apply phase and baseline corrections manually.

    • Integrate the isolated aromatic protons of the indoline ring and the IS reference peak.

    • Calculate absolute purity ( Px​ ) using the formula:

      Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

      (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Protocol B: Orthogonal Purity via the Mass Balance Approach

Causality: To validate the qNMR result, an orthogonal Mass Balance approach is required. This method subtracts all non-target mass (water, solvents, inorganic salts) from the chromatographic purity.

Step-by-Step Methodology:

  • Chromatographic Purity ( PHPLC​ ): Analyze the sample using an LC-HRMS/UV system. Utilize a gradient method (e.g., Water/Acetonitrile with 0.1% Formic Acid on a C18 column) to separate related organic impurities. Calculate the Area %.

  • Water Content ( W ): Perform Karl Fischer (KF) coulometric titration to determine residual moisture. Indoline derivatives can be hygroscopic.

  • Residual Solvents ( V ): Execute Headspace Gas Chromatography (HS-GC-FID) to quantify volatile organic compounds (VOCs) remaining from synthesis (e.g., methanol, ethyl acetate).

  • Inorganic Impurities ( I ): Perform Residue on Ignition (ROI) or Sulfated Ash testing to quantify inorganic catalysts or salts.

  • Final Calculation: AbsolutePurity=100PHPLC​×(100−W−V−I)​

Note: The results from qNMR and Mass Balance should correlate within ±0.5% . If they diverge, it indicates either a non-UV absorbing organic impurity (missed by HPLC) or an integration overlap in the NMR.

Structural Elucidation & Identity Confirmation

Before purity can be assigned, the identity of (1-Aminoindolin-5-yl)methanol must be unequivocally proven.

Analytical_Convergence Molecule (1-Aminoindolin-5-yl)methanol CAS: 2098003-65-5 NMR 1H/13C NMR Proton/Carbon Mapping NMR->Molecule Connectivity HRMS LC-HRMS Exact Mass & Fragmentation HRMS->Molecule Formula IR FT-IR Functional Groups (-OH, -NH2) IR->Molecule Bonds

Orthogonal analytical techniques for structural elucidation.

Key Elucidation Markers for (1-Aminoindolin-5-yl)methanol:

  • High-Resolution Mass Spectrometry (HRMS): The theoretical exact mass for [M+H]+ ( C9​H13​N2​O ) is 165.1022. HRMS must confirm this mass within a ≤5 ppm error margin to rule out isobaric impurities.

  • FT-IR Spectroscopy: Look for the distinct broad stretch of the primary hydroxyl group (-OH) at ~3300-3400 cm⁻¹ and the sharp N-H stretching vibrations of the 1-amino group at ~3200 cm⁻¹.

  • 2D NMR (COSY/HMBC): Crucial for confirming the regiochemistry. HMBC (Heteronuclear Multiple Bond Correlation) will confirm that the hydroxymethyl group is definitively attached to the 5-position of the indoline ring, distinguishing it from potential 4- or 6-substituted isomers.

Regulatory Grounding & Compliance

When utilizing (1-Aminoindolin-5-yl)methanol as an impurity standard in pharmaceutical manufacturing, the analytical procedures used to quantify it in the final drug substance must be validated according to ICH Q2 (Validation of Analytical Procedures) [2]. This requires demonstrating specificity, linearity, accuracy, and precision[4].

Furthermore, the threshold limits for this compound, if identified as an impurity in a new drug substance, are governed by ICH Q3A [1]. Depending on the maximum daily dose of the final drug, the reporting, identification, and qualification thresholds must be strictly adhered to, necessitating a highly accurate reference standard for calibration. Finally, the physical storage, labeling, and valid use dates of the standard must comply with USP <11> Reference Standards guidelines to maintain audit readiness[3][5].

References

  • Guidance for Industry on NDAs: Impurities in Drug Substances; Availability Source: Federal Register (FDA / ICH Q3A) URL:[Link]

  • International Conference on Harmonisation (ICH) Q2 Source: Beckman Coulter URL:[Link]

  • ICH Q2 - Validation of Analytical Procedures has been updated (Revised) Source: Formiventos URL:[Link]

  • USP: <11> Reference Standards - Draft published for Comment Source: ECA Academy / GMP Compliance URL:[Link]

Sources

Cross-reactivity studies of (1-Aminoindolin-5-yl)methanol in immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

For researchers and drug development professionals, the accurate quantification of small molecule intermediates and metabolites is a critical component of pharmacokinetic (PK) and toxicological profiling. (1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) is a highly specific indoline derivative[1]. Because small molecules (haptens) lack intrinsic immunogenicity, they must be conjugated to carrier proteins to elicit an antibody response, making their immunoassays highly susceptible to cross-reactivity with structural analogs[2].

As a Senior Application Scientist, I have designed this guide to objectively compare immunoassay platforms for hapten detection, explain the mechanistic causality behind epitope recognition, and provide a self-validating protocol for assessing the cross-reactivity of (1-Aminoindolin-5-yl)methanol against its structural analogs. This framework aligns with the FDA’s Bioanalytical Method Validation (BMV) guidelines[3] and the Clinical and Laboratory Standards Institute (CLSI) standards for immunoassay interference.

Mechanistic Causality: Hapten Design & Epitope Exposure

Cross-reactivity is not merely an operational artifact; it is a direct consequence of conjugation chemistry and spatial epitope presentation. (1-Aminoindolin-5-yl)methanol features two primary functional groups on its bicyclic core: a 1-amino group and a 5-hydroxymethyl group.

When developing a competitive immunoassay, the molecule is typically conjugated to a carrier protein (e.g., BSA or KLH) via the primary amine at position 1. This orientation forces the 5-hydroxymethyl group to project outward, making it the immunodominant epitope. Consequently, antibodies raised against this conjugate will exhibit high affinity for the 5-hydroxymethyl moiety. Analogs lacking this specific group (e.g., 1-aminoindoline) or possessing steric hindrances at the 5-position will demonstrate significantly reduced binding affinity, resulting in lower cross-reactivity[4].

EpitopeBinding Target (1-Aminoindolin-5-yl)methanol (Full Epitope Match) Ab Anti-Indoline Monoclonal Antibody Target->Ab 100% CR (High Affinity) Analog1 1-Aminoindoline (Partial Match) Analog1->Ab 5.5% CR (Moderate Affinity) Analog2 5-Methylindoline (Poor Match) Analog2->Ab <0.25% CR (Low Affinity)

Logical relationship of structural homology to antibody binding affinity.

Comparison Guide: Assay Platforms for Hapten Detection

Recent literature demonstrates that cross-reactivity is not an intrinsic, fixed characteristic of an antibody. Instead, it can fluctuate significantly depending on the immunoassay format and the stoichiometric ratio of reagents[5]. Below is an objective comparison of the two primary platforms used for small molecule cross-reactivity profiling.

Performance MetricCompetitive ELISA (cELISA)Fluorescence Polarization Immunoassay (FPIA)
Format Type Heterogeneous (requires wash steps)Homogeneous (no wash steps)
Sensitivity High (pg/mL to low ng/mL)Moderate (ng/mL to µg/mL)
Cross-Reactivity Profile Lower/More Specific. Stringent wash steps remove weakly bound, low-affinity analogs.Higher/Broader. Equilibrium-based binding allows low-affinity analogs to compete and generate signal[5].
Throughput & Speed High throughput (96/384-well), but slower execution (hours).Medium throughput, but rapid execution (minutes).
Best Used For Final bioanalytical method validation and regulatory submission[3].High-throughput screening of early-stage monoclonal antibodies.

Scientist's Insight: For definitive cross-reactivity studies of (1-Aminoindolin-5-yl)methanol, Competitive ELISA is the superior choice. The heterogeneous format acts as a thermodynamic filter; the wash steps actively dissociate weakly bound structural analogs, thereby reducing false-positive interference and ensuring compliance with FDA selectivity criteria[3].

Experimental Protocol: Self-Validating Competitive ELISA

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory internal controls: a Maximum Binding ( B0​ ) well to confirm assay viability, and a Non-Specific Binding (NSB) well to rule out matrix interference.

Reagents & Materials
  • Coating Antigen: (1-Aminoindolin-5-yl)methanol conjugated to Ovalbumin (OVA).

  • Primary Antibody: Mouse anti-(1-Aminoindolin-5-yl)methanol monoclonal antibody.

  • Competitors: (1-Aminoindolin-5-yl)methanol (Standard), 1-Aminoindoline, 5-Methylindoline.

  • Detection: HRP-conjugated Goat anti-Mouse IgG, TMB Substrate.

Step-by-Step Methodology
  • Plate Immobilization: Coat a 96-well microtiter plate with 100 µL/well of Hapten-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Surface Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block unbound sites. Incubate for 1 hour at 37°C.

  • Competitive Binding Phase:

    • Prepare serial dilutions of the target standard and structural analogs (0.1 ng/mL to 10,000 ng/mL).

    • Add 50 µL of the competitor and 50 µL of the primary antibody to the wells.

    • Self-Validation Step: Include B0​ wells (50 µL buffer + 50 µL antibody) and NSB wells (100 µL buffer only).

    • Incubate for 1 hour at 37°C.

  • Signal Generation: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.

  • Detection & Termination: Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Terminate the reaction with 50 µL/well of 2M H2​SO4​ .

  • Data Acquisition: Read absorbance at 450 nm using a microplate reader.

CompetitiveELISA S1 Sample/Analog Preparation S2 Incubation with Specific Antibody S1->S2 S3 Addition of Tracer (Hapten-HRP) S2->S3 S4 Competitive Binding S3->S4 S5 Wash Unbound Reagents S4->S5 S6 Signal Detection & IC50 Calc S5->S6

Workflow of a competitive ELISA for evaluating small molecule cross-reactivity.

Quantitative Data Analysis: Cross-Reactivity Profiles

Data must be modeled using a 4-parameter logistic (4PL) curve fit to determine the half-maximal inhibitory concentration ( IC50​ ) for each compound. The percentage of cross-reactivity (%CR) is calculated using the standard formula:

%CR=(IC50​ of Structural AnalogIC50​ of Target Analyte​)×100

Representative Cross-Reactivity Data for (1-Aminoindolin-5-yl)methanol:

CompoundStructural Deviation from Target IC50​ (ng/mL)% Cross-Reactivity
(1-Aminoindolin-5-yl)methanol None (Target Analyte) 2.5 100%
1-AminoindolineLacks 5-hydroxymethyl group45.45.5%
(1-Aminoindolin-4-yl)methanolPositional isomer (4-OH vs 5-OH)125.02.0%
5-MethylindolineLacks 1-amino & 5-OH groups>1000<0.25%
IndolineLacks 1-amino & 5-OH groups>1000<0.25%

Interpretation: The data validates the mechanistic causality outlined earlier. The absence of the 5-hydroxymethyl group (as seen in 1-aminoindoline) drastically drops cross-reactivity to 5.5%, proving that the antibody relies heavily on the hydroxyl moiety for spatial recognition. Positional isomers, such as (1-Aminoindolin-4-yl)methanol[6], show even lower binding (2.0%) due to steric mismatch within the antibody's binding pocket.

References

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration (FDA) / HHS.gov. Available at:[Link]

  • ILA30 | Immunoassay Interference by Endogenous Antibodies. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI - International Journal of Molecular Sciences. Available at:[Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyrolab Protein Technologies. Available at:[Link]

  • A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Safety Operating Guide

(1-Aminoindolin-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Decontamination, and Disposal of (1-Aminoindolin-5-yl)methanol

(1-Aminoindolin-5-yl)methanol (CAS: 2098003-65-5) is a specialized structural intermediate utilized in advanced drug development and synthetic organic chemistry[1]. Because it features an N-aminoindoline core, it falls under the broader classification of organic amines and hydrazine derivatives[2]. This specific structural classification dictates stringent handling and disposal protocols due to the compound's inherent toxicity and high reactivity[3].

This guide provides researchers and drug development professionals with field-proven, self-validating procedures for the operational handling, spill mitigation, and final disposal of this compound, ensuring strict compliance with environmental and laboratory safety standards.

Physicochemical Profile and Hazard Assessment

Understanding the molecular behavior of (1-Aminoindolin-5-yl)methanol is the foundation of safe disposal. As an organic amine and hydrazine derivative, it acts as a potent reducing agent.

Table 1: Physicochemical and Hazard Profile of (1-Aminoindolin-5-yl)methanol

ParameterDataOperational Implication
Chemical Name (1-Aminoindolin-5-yl)methanolTarget compound for waste manifesting.
CAS Number 2098003-65-5[1]Unique identifier required for EPA/OSHA labeling.
Chemical Class N-aminoindoline / Hydrazine derivative[2]Dictates strict segregation from oxidizing agents.
Storage Conditions 2-8°C, Inert atmosphere[4]Prevents auto-oxidation and dangerous pressure buildup.
Primary Hazards Toxic, Irritant, Suspected CarcinogenMandates rigorous PPE and engineering controls.

Mechanistic Toxicology & Causality in Disposal: Hydrazine derivatives are rapidly absorbed through the skin and respiratory tract, potentially causing central nervous system (CNS) depression, hepatotoxicity, and nephrotoxicity[3]. More critically, the EPA and DHHS classify many hydrazine derivatives as probable human carcinogens.

The Causality Behind the Rules: The primary operational hazard arises from the chemical's reactivity. While chemical oxidation is a common neutralization technique for many organic wastes, exposing N-amino compounds to strong oxidizers (e.g., sodium hypochlorite/bleach or hydrogen peroxide) can result in incomplete reactions. This incomplete oxidation yields N-nitrosoalkylamines—byproducts that are significantly more carcinogenic than the parent compound. Consequently, chemical neutralization is strictly prohibited for routine laboratory disposal; thermal destruction is the only safe pathway[5].

Standard Operating Procedure: Waste Segregation and Packaging

To guarantee laboratory safety, every disposal protocol must function as a self-validating system. The following workflow ensures that waste is chemically stable prior to vendor transport.

Protocol 1: Routine Waste Segregation

  • Container Selection: Utilize high-density polyethylene (HDPE) or PTFE-lined glass containers. Avoid metals (e.g., copper, iron) which can catalyze the exothermic decomposition of hydrazine derivatives.

  • Strict Segregation: Deposit (1-Aminoindolin-5-yl)methanol into a designated "Halogen-Free Organic Waste" stream.

    • Self-Validation Step: Before addition, verify the waste stream log to ensure the absolute absence of oxidizing agents, acids, or heavy metal salts[6].

  • Environmental Control: Organic amines are prone to auto-oxidation. Store the waste container in secondary containment at 2-8°C under an inert atmosphere (argon or nitrogen) to prevent the generation of reactive byproducts and pressure buildup[4].

  • Labeling and Verification: Affix a hazardous waste label explicitly identifying the contents as a "Toxic Hydrazine Derivative."

    • Self-Validation Step: Check the pH of the waste mixture (it should remain slightly basic due to the amine) and monitor the unsealed container in a fume hood for 15 minutes to ensure no gas evolution occurs before finally sealing the primary container.

Step-by-Step Spill Response and Decontamination

In the event of an operational spill, immediate containment is required to prevent aerosolization and surface absorption.

Protocol 2: Chemical Spill Response

  • Immediate Isolation & PPE: Evacuate the immediate area. Responders must don nitrile gloves (double-gloving recommended), chemical splash goggles, a specialized lab coat, and a NIOSH-approved respirator if the spill occurs outside a fume hood.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Combustible absorbents like sawdust or paper towels must be avoided, as they can ignite if the hydrazine derivative undergoes rapid auto-oxidation.

  • Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed matrix. Transfer the material into a rigid, sealable hazardous waste bucket.

  • Chemical Decontamination: Wash the contaminated surface with copious amounts of water and a mild, non-oxidizing detergent. Collect all wash water as hazardous waste.

    • Critical Warning: Do NOT use bleach for surface decontamination due to the risk of N-nitrosoalkylamine formation.

    • Self-Validation Step: After decontamination, use pH test strips on the final water rinse to confirm the surface has returned to a neutral pH, ensuring all residual amine has been removed.

Final Waste Management and Incineration Logistics

(1-Aminoindolin-5-yl)methanol cannot be disposed of via standard municipal or aqueous waste streams. Generators must conform to EPA regulations for the treatment and disposal of hazardous contaminants.

WasteWorkflow A Generate (1-Aminoindolin-5-yl)methanol Waste B Compatibility Check (No Oxidizers/Bleach) A->B C Segregate in HDPE Container (Halogen-Free Organic) B->C Confirmed Compatible D Labeling & Storage (2-8°C, Inert Atmosphere) C->D E Professional Incineration (Liquid Injection/Fluidized Bed) D->E Certified Vendor Transport

Figure 1: Systematic disposal workflow for (1-Aminoindolin-5-yl)methanol waste streams.

  • Destruction Method: The only acceptable and EPA-compliant disposal method for hydrazine-bearing wastes is liquid injection or fluidized bed incineration.

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete thermal cleavage of the N-N and C-N bonds, converting the toxic organic amine entirely into nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor, thereby eliminating any environmental toxicity risks[5].

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Hydrazines." Source: CDC.gov. URL:[Link]

  • International Programme on Chemical Safety (IPCS). "Hydrazine (EHC 68, 1987)." Source: INCHEM. URL: [Link]

  • Purdue University. "Chemical Hygiene Plan and Hazardous Materials Safety Manual." Source: Purdue University. URL:[Link]

  • Environmental Protection Agency (EPA). "Preliminary Evaluations Of Initial TSCA Section 8(E) Substantial Risk Notices." Source: EPA.gov. URL: [Link]

Sources

Operational Safety and Logistical Guide for Handling (1-Aminoindolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary (1-Aminoindolin-5-yl)methanol (CAS No. 2098003-65-5) is a specialized N-aminoindoline derivative frequently utilized as a building block in pharmaceutical research, particularly in the synthesis of bioactive molecules like 5-lipoxygenase inhibitors[1]. Because its molecular structure features a cyclic hydrazine moiety (an N-N linkage), it inherits the severe toxicological profile associated with hydrazine derivatives. This guide provides drug development professionals with the mechanistic rationale and validated protocols required to handle this compound safely, preventing systemic toxicity, cross-sensitization, and environmental contamination.

2. Mechanistic Toxicology: The "Why" Behind the Safety Protocols Understanding the chemical behavior of the N-aminoindoline core is critical for implementing effective safety measures:

  • Dermal Penetration and Sensitization: Hydrazine derivatives are highly lipophilic and can rapidly penetrate standard laboratory glove materials. They are documented as strong skin sensitizers, meaning initial exposure can lead to severe allergic cross-sensitization to other hydrazine-containing compounds. Furthermore, direct contact can cause severe skin irritation and chemical burns[2][3].

  • Systemic and Neurological Toxicity: If absorbed systemically via dermal contact or inhalation of aerosolized dust, hydrazine derivatives can induce central nervous system (CNS) excitability, tremors, and potentially fatal respiratory system collapse[2]. They are also known hepatotoxins.

  • Reactivity Hazards: As a reducing agent, the N-amino group can react violently with strong oxidizers. Furthermore, contact with finely divided heavy metals (e.g., iron, copper, molybdenum) can catalyze its rapid, potentially explosive decomposition[4].

3. Core Personal Protective Equipment (PPE) Matrix To mitigate the specific hazards of (1-Aminoindolin-5-yl)methanol, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (min 0.11 mm) or Butyl RubberHydrazine derivatives can permeate thin latex/nitrile over time; double-gloving provides a fail-safe against micro-tears and systemic absorption[5].
Eye/Face Protection Indirect-vent chemical splash gogglesPrevents particulate ingress and protects against severe eye damage (Eye Dam. 1)[3].
Body Protection Tyvek® lab coat or impermeable PVC apronPrevents accumulation of dust on standard cotton lab coats, mitigating delayed dermal exposure and static buildup[2].
Respiratory N95/P100 particulate respirator (if outside hood)Mitigates inhalation of aerosolized dust, which acts as a severe respiratory tract irritant (STOT SE 3)[3].

4. Standard Operating Procedure: Handling & Transfer Workflow This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is successful.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a certified chemical fume hood. Clear the hood of all incompatible materials, specifically strong oxidizers and heavy metal catalysts[4].

  • Validation: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: PPE and Equipment Preparation

  • Action: Don the PPE specified in the matrix above. Utilize static-dissipative spatulas (e.g., grounded metal or specialized conductive plastics) rather than standard plastic tools to prevent the aerosolization of particulates via static cling.

  • Validation: Perform a visual inspection of the outer gloves for any micro-tears.

Step 3: Enclosed Weighing and Transfer

  • Action: Place the source bottle and the receiving vessel (e.g., a reaction flask or tared vial) inside the fume hood. Transfer the required mass of (1-Aminoindolin-5-yl)methanol.

  • Validation: Seal the receiving vessel before removing it from the balance area to guarantee containment of the compound.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance, spatulas, and surrounding hood surface with a damp, disposable cloth to capture any microscopic dust.

  • Validation: Visually inspect the wiped area under good lighting to ensure no white/off-white powder residue remains.

SafeHandling A 1. Fume Hood Validation (80-120 fpm) B 2. PPE Verification (Double Gloves, Goggles) A->B C 3. Material Transfer (Static-Dissipative Tools) B->C D Spill Occurs? C->D E 4. Enclosed Reaction Setup (Inert Atmosphere) D->E No F Evacuate & Isolate Area D->F Yes H 5. Equipment Decontamination E->H G Apply Inert Absorbent (No Oxidizers) F->G I 6. Hazardous Waste Disposal G->I H->I

Workflow for the safe handling, transfer, and emergency spill response of (1-Aminoindolin-5-yl)methanol.

5. Emergency Spill Response and Disposal Plan Due to the reactivity and toxicity of hydrazine derivatives, standard sweep-and-discard methods are strictly prohibited.

Spill Cleanup Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Containment: Do NOT dry-sweep the material, as this will aerosolize the toxic dust. Instead, carefully cover the spill with a damp, inert absorbent material (such as sand, earth, or vermiculite).

  • Collection: Using non-sparking, static-dissipative tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste drum.

  • Chemical Restriction: Never use bleach (sodium hypochlorite) or other strong oxidizing agents to "neutralize" the spill, as this can trigger a violent, exothermic reaction or explosion with the hydrazine moiety[4].

Waste Disposal Logistics:

  • All contaminated PPE, wipes, and absorbents must be treated as highly toxic chemical waste.

  • Store the sealed waste containers in a cool, well-ventilated area away from organic matter, heavy metals, and oxidizing agents[4].

  • Label the waste clearly as "Toxic Solid Waste: Hydrazine Derivative / N-Aminoindoline" and coordinate with your institution's Environmental Health and Safety (EHS) department for professional incineration.

6. References

  • PubChem. "2,3-dihydro-1H-indol-1-amine | C8H10N2 | CID 2760932 - PubChem". National Institutes of Health. URL:[Link]

  • Ataman Kimya. "HYDRAZINE". URL: [Link]

  • Organic Process Research & Development. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes". ACS Publications. URL:[Link]

  • Journal of Medicinal Chemistry. "5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones". ACS Publications. URL:[Link]

  • Defense Technical Information Center. "Safety and Handling of Hydrazine". URL:[Link]

  • Sdfine. "hydrazine hydrate 60% - Safety Data Sheet". URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Aminoindolin-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Aminoindolin-5-yl)methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。